Butylated Hydroxyanisole
Description
3-tert-butyl-4-hydroxyanisole is an aromatic ether that is 4-methoxyphenol in which one of the hydrogens ortho- to the phenolic hydroxy group is replaced by a tert-butyl group. It has a role as an antioxidant and a human xenobiotic metabolite. It is a member of phenols and an aromatic ether.
2-tert-Butyl-4-methoxyphenol has been reported in Salvia officinalis, Murraya paniculata, and Dillenia indica with data available.
This compound is a white, waxy solid mixture of 2- and 3-Tert-butyl-4-hydroxyanisole with a faint aromatic odor. This compound is a widely used synthetic antioxidant in foods, cosmetics and pharmaceuticals mainly to preserve fats and oils. This compound is reasonably anticipated to be a human carcinogen. (NCI05)
Mixture of 2- and 3-tert-butyl-4-methoxyphenols that is used as an antioxidant in foods, cosmetics, and pharmaceuticals.
Structure
3D Structure
Propriétés
IUPAC Name |
2-tert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKEAMVRSLQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040788 | |
| Record name | 2-tert-Butyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-t-Butyl-4-hydroxyanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3252 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
507 to 518 °F at 733 mmHg (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
313 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 65.3 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Impurities |
Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |
| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25013-16-5, 121-00-6, 921-00-6 | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-tert-Butyl-4-hydroxyanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-t-Butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-t-Butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RAC24292 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-tert-Butyl-4-hydroxyanisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118 to 131 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Synthesis and Chemical Properties of Butylated Hydroxyanisole (BHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Butylated Hydroxyanisole (BHA) is a synthetic antioxidant widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of fats and oils. This technical guide provides an in-depth overview of the synthesis, chemical properties, and antioxidant mechanism of BHA, presenting key data in a structured format for easy reference and application in research and development.
Chemical Identity and Isomers
BHA is a mixture of two isomeric organic compounds: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[1][2][3] The 3-isomer (3-tert-butyl-4-hydroxyanisole) is the dominant and more effective antioxidant of the two.[4] Commercial food-grade BHA typically contains over 85% of the 3-BHA isomer and less than 15% of the 2-BHA isomer, while cosmetic-grade BHA may have a higher concentration of the 3-isomer, often around 90%.[5]
Synthesis of this compound
The industrial synthesis of BHA is primarily achieved through two main routes: the alkylation of 4-methoxyphenol and the methylation of tert-butylhydroquinone.
Alkylation of 4-Methoxyphenol
The most common method for synthesizing BHA involves the reaction of 4-methoxyphenol (hydroquinone monomethyl ether, MEHQ) with isobutylene. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid.
Experimental Protocol: Alkylation of 4-Methoxyphenol
-
Reactants: 4-methoxyphenol and isobutylene are the primary reactants.
-
Catalyst: A strong acid catalyst, such as sulfuric acid, is employed to facilitate the alkylation reaction.
-
Reaction Conditions: The reaction mixture is typically heated to promote the electrophilic addition of the tert-butyl group from isobutylene onto the aromatic ring of 4-methoxyphenol.
-
Purification: The resulting BHA product is purified to remove unreacted starting materials and byproducts. Purification techniques may include distillation and crystallization.
A unique, sulfur-free process has also been developed using MEHQ as the starting material, avoiding the use of dimethyl sulfate.
Methylation of tert-Butylhydroquinone (TBHQ)
An alternative synthesis route involves the methylation of tert-butylhydroquinone (TBHQ). This method utilizes a methylating agent, such as dimethyl sulfate (DMS), in the presence of a base.
Experimental Protocol: Methylation of tert-Butylhydroquinone
-
Reactants: Tert-butylhydroquinone (TBHQ) is reacted with a methylating agent, typically dimethyl sulfate (DMS).
-
Base and Solvent: The reaction is carried out in the presence of aqueous sodium hydroxide solution and a solvent such as heptane.
-
Reaction Conditions: The reaction is conducted at a controlled temperature, generally between 30°C and 50°C. The DMS and sodium hydroxide are added to the TBHQ solution over a period of time. The mixture is then stirred and heated to around 70°C to ensure the decomposition of any unreacted DMS.
-
Product Recovery: The BHA is recovered from the organic layer. This process can yield a high proportion of the desired 3-isomer, potentially up to 99.5% or more. Crystallization can be used to further purify the product.
Below is a diagram illustrating the primary synthesis pathway of BHA from 4-methoxyphenol and isobutylene.
Caption: Synthesis of BHA from 4-methoxyphenol and isobutylene.
Chemical and Physical Properties
BHA is a white or yellowish-white waxy solid with a faint, characteristic aromatic odor. It is known for its antioxidant properties, which are synergistic with other antioxidants like butylated hydroxytoluene (BHT), propyl gallate, and hydroquinone. However, BHA is incompatible with oxidizing agents and ferric salts and degrades upon prolonged exposure to sunlight.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molar Mass | 180.24 g/mol | |
| Melting Point | 48-63 °C | |
| Boiling Point | 264-270 °C | |
| Density | 1.0587 g/cm³ at 20 °C | |
| Flash Point | 156 °C (313 °F) | |
| Appearance | White to yellowish waxy solid | |
| Odor | Faint characteristic aromatic odor |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Insoluble | |
| Ethanol (≥50%) | Freely soluble | |
| Methanol | Soluble | |
| Propylene Glycol | Freely soluble | |
| Chloroform | Soluble | |
| Ether | Soluble | |
| Fats and Oils | Soluble |
Antioxidant Mechanism
The antioxidant activity of BHA is attributed to its ability to act as a free radical scavenger. The phenolic hydroxyl group in the BHA molecule can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing further oxidative reactions. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, making it relatively unreactive and unable to propagate the radical chain reaction.
The diagram below illustrates the free radical scavenging mechanism of BHA.
Caption: Antioxidant mechanism of BHA as a free radical scavenger.
Spectroscopic Properties
Spectroscopic methods are essential for the identification and quantification of BHA.
-
UV-Visible Spectrophotometry: Simple and reproducible spectrophotometric methods have been developed for the determination of BHA in pharmaceutical formulations. These methods are often based on the formation of colored complexes, with maximum absorbance (λmax) observed at specific wavelengths, such as 510 nm, 520 nm, and 625 nm, depending on the reagents used.
-
Infrared (IR) Spectroscopy: The IR spectrum of BHA is available in spectral databases and can be used for its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of BHA are also available and provide detailed information about its molecular structure.
Safety and Toxicology
BHA is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive within specified limits. However, its safety has been a subject of debate. Some studies in experimental animals have suggested that high doses of BHA can be carcinogenic, particularly causing tumors in the forestomach of rodents. It is important to note that humans do not have a forestomach. The International Agency for Research on Cancer (IARC) has classified BHA as "possibly carcinogenic to humans" (Group 2B). Other studies have indicated potential endocrine-disrupting effects at high doses. The acceptable daily intake (ADI) for BHA has been established by regulatory bodies like the European Food Safety Authority (EFSA) and the World Health Organization (WHO) at 0.5 mg/kg of body weight.
Conclusion
This compound remains a crucial antioxidant in various industries due to its efficacy and cost-effectiveness. A thorough understanding of its synthesis, chemical properties, and mechanism of action is vital for researchers and professionals in product development and safety assessment. While generally considered safe at low levels of consumption, ongoing research into its long-term health effects is warranted. The information presented in this guide provides a solid foundation for further investigation and application of BHA in scientific and industrial contexts.
References
Metabolic Fate of Butylated Hydroxyanisole (BHA) In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. Understanding its metabolic pathways in vivo is crucial for assessing its safety and potential biological effects. This technical guide provides an in-depth overview of the metabolic fate of BHA in biological systems, focusing on the key enzymatic reactions, major metabolites, and quantitative disposition. Detailed experimental methodologies are provided to aid researchers in designing and conducting studies on BHA metabolism.
Metabolic Pathways of BHA
The metabolism of this compound primarily involves Phase I oxidation (O-demethylation) followed by extensive Phase II conjugation reactions (glucuronidation and sulfation). BHA is generally absorbed rapidly and subsequently excreted, with minimal long-term storage in tissues.[1] The predominant metabolic routes can vary depending on the animal species.
Phase I Metabolism: O-Demethylation
The initial and a key Phase I metabolic transformation of BHA is the O-demethylation of the methoxy group, leading to the formation of tert-butylhydroquinone (TBHQ).[2][3] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. While the specific isozymes responsible for BHA O-demethylation have not been definitively identified, studies on similar phenolic compounds suggest the involvement of CYP1A2 and CYP2C9/10 in human liver microsomes. In rats, CYP2C subfamily enzymes, such as CYP2C11 and CYP2C6, along with the CYP1A subfamily, are major contributors to the oxidation of various xenobiotics and could play a role in BHA metabolism.
Phase II Metabolism: Conjugation
Following O-demethylation, both BHA and its primary metabolite, TBHQ, undergo extensive Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body.
-
Glucuronidation: This is a major conjugation pathway for BHA and TBHQ. The reaction involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of BHA and TBHQ. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The UGT1A subfamily, particularly UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, and UGT1A10 , are known to be involved in the glucuronidation of phenolic compounds.
-
Sulfation: Sulfation is another significant conjugation pathway where a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of BHA and TBHQ. This reaction is catalyzed by sulfotransferases (SULTs). The SULT1 family, including SULT1A1, SULT1A3, SULT1B1, and SULT1E1 , are primarily responsible for the sulfation of phenolic xenobiotics.
The resulting glucuronide and sulfate conjugates are highly polar and are readily eliminated from the body, primarily through urine and to a lesser extent, feces.
Figure 1: Metabolic pathway of this compound (BHA) in vivo.
Quantitative Data on BHA Metabolism and Distribution
The quantitative disposition of BHA and its metabolites varies between species and is dependent on the administered dose.
Table 1: Excretion of this compound and its Metabolites in Rats and Humans
| Species | Dose | Route | Matrix | Free BHA (%) | Conjugated BHA (%) | Conjugated TBHQ (%) | Total Recovery (%) |
| Rat (Male Wistar) | 200 mg/kg | Oral | Urine | 2 | 48 | 9 | 95 ± 10 (in 4 days) |
| Feces | 36 | - | - | ||||
| Human (Non-smoking males) | 0.5 mg/kg | Oral | Urine | 0 | 39 | 9 | 49 ± 7 (in 4 days) |
| Feces | 0 | - | - |
Data sourced from Verhagen et al., 1990.[3]
Table 2: Tissue Distribution of this compound in Rodents
| Species | Dose | Time after Dosing | Tissue with Highest Concentration | Other Tissues with Notable Concentration |
| Rat | 32 mg/kg | 1-24 hours | Intestine, Liver | Kidney, Spleen |
| Mouse (Female Swiss-Webster) | 50 mg/kg | 15 minutes | Kidney, Liver | Blood, Brain (peak at 3 and 10 hours respectively) |
Experimental Protocols
In Vivo Metabolism Study in Rats
A standardized protocol for investigating the in vivo metabolism of BHA in rats is outlined below.
1. Animal Housing and Diet:
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Animals should be housed individually in metabolism cages to allow for separate collection of urine and feces. The housing environment should be maintained at a controlled temperature (21 ± 2 °C) and humidity (55 ± 10%) with a 12-hour light/dark cycle.
-
Diet: A standard laboratory chow (e.g., Purina Chow 5002) and water should be provided ad libitum. Animals should be acclimated to these conditions for at least one week prior to the study.
2. Dosing:
-
Vehicle Selection: BHA can be dissolved in corn oil or a solution of 15% polyethylene glycol-400 for oral administration.
-
Administration: A single oral dose of BHA is administered via gavage. Dose levels can range from low (e.g., 2 mg/kg) to high (e.g., 200 mg/kg) to assess dose-dependent metabolism.
3. Sample Collection:
-
Urine and Feces: Samples are collected at predetermined intervals (e.g., 0-24h, 24-48h, etc.) for up to 4 days post-dosing. Urine samples should be collected into containers kept on dry ice to prevent degradation of metabolites.
-
Tissues: At the end of the collection period, animals are euthanized, and tissues (liver, kidney, intestine, adipose tissue, etc.) are collected, weighed, and immediately frozen in liquid nitrogen and stored at -80°C until analysis.
4. Sample Preparation and Extraction:
-
Urine: For the analysis of conjugated metabolites, urine samples can be subjected to enzymatic hydrolysis using β-glucuronidase and sulfatase to cleave the conjugates and release the parent compounds (BHA and TBHQ). A common procedure involves incubating the urine sample with the enzymes at 37°C for a specified period (e.g., 2-16 hours) at an optimal pH (around 5.0).
-
Feces and Tissues: Samples are homogenized, and metabolites are extracted using a suitable organic solvent such as methanol or acetonitrile. Protein precipitation is a common step for tissue homogenates. Solid-phase extraction (SPE) can be used for sample cleanup and concentration of the analytes.
5. Analytical Methodology: LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Waters HSS C18, 3.0 × 100 mm, 1.7 µm) is typically used for separation.
-
Mobile Phase: A gradient elution with two mobile phases is common:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical gradient might be: 0-2 min, 2% B; 2-5 min, 2-55% B; 5-15 min, 55-100% B; 15-20 min, 100% B; followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis: A high-resolution mass spectrometer (e.g., LTQ-Orbitrap) is used for accurate mass measurements. Full scan mode (m/z 100-1000) is used for metabolite profiling, and targeted MS/MS is used for quantification and structural confirmation of known metabolites.
-
Collision Energy: Optimized for each target metabolite (e.g., 20, 40, 60 eV).
-
Figure 2: General experimental workflow for an in vivo BHA metabolism study.
Conclusion
The in vivo metabolism of this compound is a rapid process dominated by O-demethylation to form tert-butylhydroquinone, followed by extensive glucuronidation and sulfation of both the parent compound and its primary metabolite. These conjugation reactions, mediated by UGT and SULT enzymes, result in water-soluble metabolites that are efficiently excreted, primarily in the urine. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers investigating the metabolic fate and safety of BHA. Further studies are warranted to definitively identify the specific CYP, UGT, and SULT isozymes involved in BHA metabolism in humans to better predict potential drug-drug interactions and individual variability in its disposition.
References
Butylated Hydroxyanisole (BHA) and Its Interaction with Biological Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, food packaging, animal feed, and cosmetics to prevent oxidative degradation. Its lipophilic nature facilitates its interaction with biological membranes, leading to a cascade of cellular events that extend beyond its well-documented antioxidant properties. This technical guide provides a comprehensive overview of the multifaceted interactions of BHA with biological membranes, detailing its effects on membrane structure and function, and the subsequent modulation of critical cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular mechanisms underlying the biological activities of BHA.
BHA's Impact on the Physical Properties of Biological Membranes
BHA's lipophilic character allows it to readily partition into the lipid bilayer of cellular membranes, where it can modulate the membrane's physical properties, including fluidity and phase behavior.
Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes, including the lateral diffusion of membrane proteins and lipids, membrane trafficking, and signal transduction. BHA has been shown to alter membrane fluidity, an effect that can be quantified using techniques such as fluorescence anisotropy.
Table 1: Quantitative Data on BHA-Induced Changes in Membrane Fluidity
| Cell/Model System | BHA Concentration | Change in Fluorescence Anisotropy (r) | Reference |
| Porcine pulmonary artery endothelial cells | Hyperoxic exposure (BHA effect inferred) | Decrease in anisotropy, indicating increased fluidity | [1] |
| Platelet membranes | Thrombin/ADP activation | Initial transient reduction in anisotropy | [2] |
| Human erythrocyte membranes | Not specified | Alteration of fluorescence anisotropy | [3] |
Note: Specific quantitative data on the direct effect of BHA concentration on fluorescence anisotropy is limited in the reviewed literature. The provided data indicates that BHA is expected to influence membrane fluidity, a phenomenon that can be quantified using the described methods.
Experimental Protocol: Measurement of Membrane Fluidity using Fluorescence Anisotropy
Principle: This method measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy (r) corresponds to an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.
Materials:
-
Cell suspension or liposome preparation
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer with polarization filters
Procedure:
-
Probe Labeling:
-
Dilute the DPH stock solution 1:1000 in PBS to a final concentration of 2 µM.
-
Incubate the cell suspension (e.g., 1 x 10^6 cells/mL) or liposomes with the DPH working solution for 1 hour at 37°C in the dark.
-
-
BHA Treatment:
-
Add the desired concentrations of BHA to the labeled cell or liposome suspension.
-
Incubate for the desired period (e.g., 30 minutes) at 37°C.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A G-factor is used to correct for instrumental bias.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
-
Data Analysis:
-
Compare the anisotropy values of BHA-treated samples to the control (untreated) samples. A statistically significant decrease in 'r' indicates an increase in membrane fluidity.
-
Thermotropic Phase Behavior
Differential Scanning Calorimetry (DSC) is a powerful technique to study the effect of molecules like BHA on the thermotropic phase behavior of lipid bilayers. BHA can alter the main phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state, and the enthalpy (ΔH) of this transition.
Table 2: Effect of BHA on the Thermotropic Properties of DPPC Liposomes
| BHA Concentration (mol%) | Change in Main Transition Temperature (Tm) | Change in Enthalpy (ΔH) | Reference |
| 2 | Broadened and shifted to lower temperatures | Decreased | [4] |
| 5 | Further decrease in Tm, appearance of a new peak | Decreased | [4] |
| 10 | Further decrease in Tm | Decreased |
Note: The data is based on the effects of a tocopherol analogue, which provides a model for how a phenolic antioxidant like BHA might interact with a DPPC membrane. Specific DSC data for BHA was not available in the reviewed literature.
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis of BHA-Lipid Interactions
Principle: DSC measures the heat difference between a sample and a reference as a function of temperature. This allows for the determination of the temperature and enthalpy of phase transitions in lipid membranes.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound (BHA)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Buffer (e.g., HEPES buffer)
-
DSC instrument
Procedure:
-
Liposome Preparation:
-
Co-dissolve DPPC and the desired molar percentage of BHA in an organic solvent.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with buffer by vortexing above the Tm of DPPC (41°C) to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.
-
Scan the samples over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the main transition temperature (Tm) and the enthalpy of the transition (ΔH, the area under the transition peak).
-
Compare the thermograms of liposomes containing BHA to those of pure DPPC liposomes. A shift in Tm and a change in ΔH indicate an interaction of BHA with the lipid bilayer.
-
BHA's Role in Membrane Lipid Peroxidation
One of the primary functions of BHA is to inhibit lipid peroxidation, a process where free radicals attack lipids containing carbon-carbon double bonds, leading to cell damage. BHA acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals.
Table 3: IC50 Values for BHA in Lipid Peroxidation Inhibition
| Model System | Peroxidation Inducer | IC50 of BHA | Reference |
| Bovine brain liposome | Fe3+/ascorbic acid | Not specified, but showed significant inhibition | |
| Dioleoyl phosphatidylcholine liposomes | AAPH | Not specified, but showed significant inhibition | |
| General antioxidant assays (DPPH) | DPPH radical | ~44.2 µM |
Note: Specific IC50 values for BHA in liposomal peroxidation assays are not consistently reported. The data indicates its potent antioxidant activity in membrane systems.
Experimental Protocol: Assessment of Lipid Peroxidation in Liposomes
Principle: This assay measures the inhibition of lipid peroxidation in a liposomal model system. Peroxidation is induced by a free radical generator, and the extent of oxidation is quantified, often by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Liposome suspension (e.g., from phosphatidylcholine)
-
BHA solutions of varying concentrations
-
Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing liposomes, different concentrations of BHA (or control), and buffer.
-
Initiate lipid peroxidation by adding AAPH.
-
Incubate the mixtures at 37°C for a specific time (e.g., 1-2 hours).
-
-
TBARS Assay:
-
Stop the reaction by adding TCA to precipitate proteins and lipids.
-
Centrifuge to pellet the precipitate.
-
Add TBA solution to the supernatant and heat at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation for each BHA concentration compared to the control.
-
Determine the IC50 value, which is the concentration of BHA required to inhibit lipid peroxidation by 50%.
-
BHA's Influence on Mitochondrial Membranes and Apoptosis Induction
BHA can directly target mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors, and subsequent activation of the apoptotic cascade.
Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early event in apoptosis. BHA has been shown to induce a loss of ΔΨm in various cell types.
Table 4: Quantitative Data on BHA-Induced Changes in Mitochondrial Membrane Potential
| Cell Type | BHA Concentration | Observation | Reference |
| Rat hepatocytes | Not specified | Induced loss of ΔΨm |
Note: While the qualitative effect is documented, specific quantitative data on the percentage of cells with depolarized mitochondria at different BHA concentrations is needed for a more comprehensive understanding.
Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Materials:
-
Cell culture
-
BHA solutions
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of BHA for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) ΔΨm.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Cytochrome c Release
Following the loss of ΔΨm, the outer mitochondrial membrane becomes permeabilized, leading to the release of cytochrome c into the cytosol.
Experimental Protocol: Detection of Cytochrome c Release by Western Blotting
Principle: This method separates cytosolic and mitochondrial fractions of a cell lysate to determine the subcellular localization of cytochrome c. An increase in cytosolic cytochrome c is indicative of apoptosis.
Materials:
-
Cell culture treated with BHA
-
Cytosol extraction buffer
-
Mitochondrial extraction buffer
-
SDS-PAGE equipment
-
Antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
Procedure:
-
Cell Fractionation:
-
Harvest BHA-treated and control cells.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH.
-
Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Compare the levels of cytochrome c in the cytosolic fractions of BHA-treated cells versus control cells. An increase in cytosolic cytochrome c in treated cells confirms its release from the mitochondria. The purity of the fractions should be confirmed by the presence of COX IV only in the mitochondrial fraction and GAPDH only in the cytosolic fraction.
-
Signaling Pathways Modulated by BHA-Membrane Interactions
BHA's interaction with cellular membranes triggers several signaling pathways, primarily leading to programmed cell death.
Intrinsic Apoptosis Pathway
BHA can induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases.
Caption: BHA-induced intrinsic apoptosis pathway.
RIPK1-Mediated Necroptosis Pathway
Recent studies have revealed that BHA can directly inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed necrosis. This inhibition is independent of BHA's antioxidant activity.
Caption: Inhibition of RIPK1-mediated necroptosis by BHA.
Modulation of Intracellular Calcium Signaling
BHA has been shown to increase cytosolic calcium levels, which can contribute to its cytotoxic effects. This elevation in intracellular calcium can be a consequence of its effects on the endoplasmic reticulum and mitochondrial membrane integrity.
Table 5: Quantitative Data on BHA-Induced Changes in Intracellular Calcium
| Cell Type | BHA Concentration | Change in Intracellular Ca2+ | Reference |
| Astrocytes | Not specified | Increased cytosolic calcium level | |
| Astrocytes | βA-induced | Peak [Ca2+]c of 456 ± 57 nM |
Note: The data from astrocytes indicates that BHA can significantly alter calcium homeostasis, a critical factor in cellular signaling and toxicity.
Conclusion
The interaction of this compound with biological membranes is a complex process with far-reaching consequences for cellular function. Beyond its established role as a lipid-soluble antioxidant, BHA directly perturbs the physical properties of the membrane, including its fluidity and phase behavior. This interaction extends to the membranes of subcellular organelles, particularly the mitochondria, where BHA can trigger the intrinsic pathway of apoptosis through the dissipation of the mitochondrial membrane potential and the release of cytochrome c. Furthermore, recent evidence highlights a novel mechanism of action for BHA as a direct inhibitor of RIPK1 kinase, a key mediator of necroptosis. The modulation of intracellular calcium levels further contributes to its biological effects.
This in-depth technical guide provides a framework for understanding the multifaceted interactions of BHA with biological membranes. The provided experimental protocols offer practical guidance for researchers investigating these phenomena. A comprehensive understanding of these mechanisms is crucial for accurately assessing the safety and potential therapeutic applications of this widely used synthetic antioxidant. Further research is warranted to obtain more precise quantitative data on the dose-dependent effects of BHA on membrane biophysical parameters to fully elucidate its complex mode of action.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Butylated Hydroxyanisole (BHA) Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely utilized as a preservative in food, cosmetics, pharmaceuticals, and packaging materials to prevent oxidative degradation.[1][2] Commercially available BHA is not a single compound but a mixture of two principal isomers: 2-tert-butyl-4-hydroxyanisole (2-BHA) and 3-tert-butyl-4-hydroxyanisole (3-BHA).[2] The antioxidant efficacy and biological activity of BHA are largely attributed to the distinct properties of these isomers. The 3-BHA isomer is generally considered the more potent antioxidant and typically constitutes the major component (around 90%) of commercial BHA.[3] This guide provides a detailed examination of the core physical and chemical characteristics of the 2-BHA and 3-BHA isomers, offering quantitative data, experimental methodologies, and visual representations of key mechanisms and workflows.
Physical and Chemical Properties
The structural difference between the two isomers—the position of the bulky tert-butyl group relative to the hydroxyl and methoxy groups on the aromatic ring—gives rise to distinct physical and chemical properties. These are summarized below for straightforward comparison.
General and Physical Properties
The following table outlines the key physical properties of the 2-BHA and 3-BHA isomers.
| Property | 2-tert-butyl-4-hydroxyanisole (2-BHA) | 3-tert-butyl-4-hydroxyanisole (3-BHA) |
| Synonyms | 3-tert-Butyl-4-methoxyphenol | 2-tert-Butyl-4-methoxyphenol |
| CAS Number | 88-32-4[4] | 121-00-6 |
| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol | 180.25 g/mol |
| Appearance | White Crystalline Powder | White Waxy Solid / Crystalline Powder |
| Melting Point | 69-71 °C | 48-63 °C |
| Boiling Point | Not specified | 263-270 °C |
| Odor | Faint, characteristic aromatic | Slightly aromatic |
Solubility Data
The solubility of BHA isomers is critical for their application in various matrices, from lipid-based foods to pharmaceutical formulations.
| Solvent | 2-tert-butyl-4-hydroxyanisole (2-BHA) | 3-tert-butyl-4-hydroxyanisole (3-BHA) |
| Water | Insoluble | Insoluble |
| Ethanol | Soluble | Soluble (25 g/100 mL at 25 °C) |
| Acetone | Soluble | Soluble |
| DMSO | Soluble | Soluble |
| Propylene Glycol | Freely soluble | Soluble (50 g/100 mL at 25 °C) |
| Fats and Oils | Freely soluble | Soluble |
| Peanut Oil | Not specified | Soluble (40 g/100 mL at 25 °C) |
| Lard | Not specified | Soluble (50 g/100 mL at 50 °C) |
Core Mechanisms of Action
Antioxidant Activity: Free Radical Scavenging
The primary function of BHA isomers is to inhibit autoxidation by acting as chain-breaking antioxidants. As phenolic compounds, they can donate a hydrogen atom from their hydroxyl group to lipid free radicals (R•, RO•, ROO•). This action neutralizes the radicals, converting them into more stable molecules and terminating the oxidative chain reaction. The resulting BHA phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it relatively unreactive and unable to propagate the oxidation chain.
Caption: Mechanism of free radical scavenging by BHA isomers.
Biological Signaling
Recent studies have indicated that BHA isomers can influence cellular signaling pathways. Notably, 3-BHA has been shown to promote adipogenesis in 3T3-L1 preadipocytes. This effect is not mediated by direct binding to the master adipogenic regulator PPARγ. Instead, 3-BHA acts on upstream signaling events, inducing the phosphorylation of cAMP-response element binding protein (CREB) and subsequently upregulating the transcription factor CAAT/enhancer-binding protein β (C/EBPβ), which are key initiators of the adipogenic cascade.
Caption: Upstream signaling pathway affected by 3-BHA in adipogenesis.
Experimental Protocols
Synthesis of BHA Isomers
4.1.1 Synthesis of 3-tert-butyl-4-hydroxyanisole (Predominantly)
This protocol describes the methylation of tert-butylhydroquinone, which yields a high ratio of the 3-BHA isomer.
-
Reactants: 5.0 g of tert-butylhydroquinone, 40 cm³ of methanol, 1.0 g of cupric chloride (catalyst).
-
Apparatus: High-pressure autoclave.
-
Procedure:
-
Charge the autoclave with tert-butylhydroquinone, methanol, and cupric chloride.
-
Purge the autoclave with nitrogen gas to create an inert atmosphere.
-
Seal the autoclave and heat the reaction mixture to 105 °C.
-
Maintain the temperature for 2.5 hours under the pressure generated by the reactants.
-
After the reaction period, cool the autoclave to room temperature.
-
The resulting product mixture can be analyzed to confirm the formation of BHA, which under these conditions is predominantly the 3-isomer (approx. 99:1 ratio of 3-BHA to 2-BHA).
-
4.1.2 Synthesis of 2-tert-butyl-4-hydroxyanisole
This protocol describes a method to produce high-purity 2-BHA, avoiding the difficult separation from the 3-isomer.
-
Reactants: 4-bromo-2-tert-butylphenol, a methoxide (e.g., sodium methoxide), an organic solvent, a catalyst (e.g., a copper salt), and a formamide (e.g., N,N-dimethylformamide).
-
Apparatus: Standard laboratory glassware for reflux reactions.
-
Procedure:
-
Dissolve 4-bromo-2-tert-butylphenol in an appropriate organic solvent in a reaction flask.
-
Add the catalyst and the formamide to the mixture.
-
Add the methoxide to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period sufficient to complete the reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and perform a standard work-up involving washing, extraction, and solvent removal.
-
The crude product can be purified by crystallization to yield substantially pure 2-BHA.
-
Analytical Determination by HPLC
This protocol provides a general workflow for the simultaneous determination of BHA isomers in a sample matrix.
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector.
-
Apparatus: HPLC system with a UV/Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetic acid or Sulfuric acid.
-
Procedure:
-
Sample Preparation: Extract BHA from the sample matrix using a suitable solvent (e.g., i-octane for pharmaceutical tablets, or direct dissolution in the mobile phase).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of 2-BHA and 3-BHA in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% sulfuric acid) is often effective. A typical gradient might run from 50% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm or 290 nm.
-
Injection Volume: 10-50 µL.
-
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for each isomer based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for the standards. Use this curve to determine the concentration of each BHA isomer in the samples.
-
Caption: General experimental workflow for HPLC analysis of BHA isomers.
Metabolic Analysis
BHA undergoes metabolic transformation in vivo. A key pathway involves O-demethylation, primarily mediated by cytochrome P450 enzymes in the liver, to form tert-butylhydroquinone (TBHQ). TBHQ is a major metabolite that is itself a potent antioxidant but can also be further oxidized to the more reactive tert-butyl-p-benzoquinone (TBQ). These metabolites are then typically conjugated (e.g., with glucuronic acid or sulfate) for excretion.
Caption: Simplified metabolic pathway of BHA isomers.
References
Butylated Hydroxyanisole (BHA): A Technical Guide to its Free Radical Scavenging Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely utilized as a preservative in food, cosmetics, and pharmaceuticals.[1] Commercially, BHA is a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[2] Its primary function is to prevent oxidative degradation, particularly the rancidification of fats and oils, thereby extending the shelf life and preserving the quality, flavor, and color of products.[1] The efficacy of BHA stems from its ability to act as a potent free radical scavenger, interrupting the chain reactions that lead to oxidative damage. This guide provides an in-depth exploration of the core chemical mechanisms by which BHA neutralizes free radicals, supported by quantitative data and detailed experimental protocols.
The Core Scavenging Mechanism: Hydrogen Atom Donation
The principal antioxidant mechanism of BHA is its function as a chain-breaking antioxidant. It operates by donating a hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical. This action neutralizes the highly reactive radical, terminating the oxidative chain reaction. The free radical (R•), upon accepting the hydrogen atom, is converted into a more stable, non-radical species (RH). In turn, the BHA molecule is transformed into a phenoxy radical (BHA•).
This process can be generalized as: R• + BHA-OH → RH + BHA-O•
This mechanism is particularly effective in scavenging lipid radicals such as alkyl (R•), alkoxyl (RO•), and peroxyl (ROO•) radicals, which are key intermediates in lipid autoxidation.
Caption: Primary mechanism of BHA free radical scavenging via hydrogen atom donation.
The BHA Phenoxy Radical: Stability through Resonance
A critical feature of BHA's effectiveness is the stability of the phenoxy radical (BHA-O•) formed after it donates a hydrogen atom. The conjugated aromatic ring of the BHA molecule allows the unpaired electron of the radical to be delocalized across the ring through resonance. This delocalization distributes the radical character over several atoms, primarily the ortho and para positions relative to the oxygen atom, significantly stabilizing the molecule and making it less reactive than the initial free radical it quenched. This stability prevents the BHA radical from initiating new oxidation chains, effectively terminating the process.
Caption: Resonance structures illustrating the delocalization of the unpaired electron in the BHA phenoxy radical.
Quantitative Antioxidant Activity
The efficiency of BHA as a radical scavenger is quantified using various assays that measure its ability to neutralize specific radicals. The results are often expressed as the IC50 or EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals in the assay. A lower IC50/EC50 value indicates higher antioxidant potency.
| Assay Type | Radical Scavenged | BHA IC50 / EC50 Value (µM) | Reference(s) |
| Peroxyl Radical Scavenging Capacity (PSC) | Peroxyl (ROO•) | 18.94 ± 0.38 | |
| DPPH Radical Scavenging | DPPH• | 112.05 µg/mL (~621.8 µM) | |
| DPPH Radical Scavenging | DPPH• | ~45 µg/mL (~249.7 µM) | |
| OATP2B1 Inhibition | (Assay Specific) | 71 ± 20 | |
| BCRP Inhibition | (Assay Specific) | 206 ± 14 | |
| P-gp Inhibition | (Assay Specific) | 182 ± 49 |
Note: IC50 values can vary significantly based on solvent, reaction time, and specific protocol.
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the antioxidant activities of compounds like BHA. The DPPH and ABTS assays are two of the most common spectrophotometric methods used.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, to the non-radical, yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured to determine the extent of radical scavenging.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a series of dilutions of BHA in the same solvent. A positive control (e.g., Ascorbic Acid, Trolox) and a blank (solvent only) should also be prepared.
-
Reaction: Add a fixed volume of the DPPH solution (e.g., 1.0 mL) to a fixed volume of the BHA solutions, controls, and blank (e.g., 1.0 mL).
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the % inhibition against the concentration of BHA.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization of the solution that is proportional to their concentration and antioxidant activity.
Methodology:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical.
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of BHA.
-
Reaction: Add a small volume of the BHA sample (e.g., 10-20 µL) to a larger, fixed volume of the ABTS•+ working solution (e.g., 1.0 mL).
-
Incubation: Mix and allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Considerations and Further Reactions
While BHA is a highly effective antioxidant, its reactivity is not without complexity. The BHA phenoxy radical, though stable, can undergo further reactions, such as dimerization, to form C-C or C-O-C bonded products. Furthermore, under certain conditions, particularly at high concentrations or in the presence of metal ions, antioxidants like BHA can exhibit pro-oxidant activity, potentially generating reactive oxygen species. In vivo, BHA is metabolized, and its metabolites, such as tert-butylhydroquinone (TBHQ), may also contribute to its overall biological effects, including the potential for generating superoxide anions and hydroxyl radicals under specific enzymatic conditions.
Conclusion
This compound functions as a primary antioxidant through a well-defined mechanism of hydrogen atom donation to free radicals. This process is highly efficient due to the formation of a resonance-stabilized phenoxy radical that is unable to propagate the oxidative chain. Standardized in vitro assays like DPPH and ABTS consistently demonstrate its potent radical scavenging capabilities. For researchers in food science and drug development, a thorough understanding of these core mechanisms, reaction kinetics, and potential secondary reactions is essential for the effective application of BHA as a preservative and for evaluating its broader toxicological and pharmacological profile.
References
An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Butylated Hydroxyanisole (BHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of Butylated Hydroxyanisole (BHA), a widely used synthetic antioxidant in food, cosmetics, and pharmaceuticals. This document summarizes key findings from a range of in vitro and in vivo studies, presents quantitative data in a structured format, details experimental protocols for pivotal assays, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound (BHA) has been the subject of extensive toxicological evaluation. While early studies raised concerns due to carcinogenic effects observed in the forestomach of rodents, the scientific consensus from regulatory bodies such as the European Food Safety Authority (EFSA) is that BHA does not pose a genotoxic risk to humans.[1] The carcinogenicity in rodents is largely attributed to a species-specific mechanism of sustained cell proliferation in the forestomach, an organ not present in humans.[1][2]
The genotoxicity profile of BHA is complex. In vitro, BHA itself is generally not mutagenic in bacterial assays.[3][4] However, some studies indicate that its metabolites may induce chromosomal aberrations and DNA damage. In vivo studies have shown some evidence of DNA damage in specific organs of mice after high doses of BHA. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress by BHA's metabolites, such as tert-butylhydroquinone (TBHQ) and tert-butylquinone (TBQ).
This guide will delve into the nuances of these findings to provide a clear and detailed understanding of the genotoxic and mutagenic potential of BHA.
Carcinogenicity Profile
BHA is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals. Dietary administration of BHA has been shown to induce benign and malignant tumors in the forestomach of rats, mice, and hamsters. However, the relevance of these findings to human health is a subject of debate, as humans lack a forestomach. Epidemiological studies have not established a clear link between BHA consumption and cancer in humans.
In Vitro Genotoxicity and Mutagenicity Studies
A variety of in vitro assays have been employed to investigate the genotoxic and mutagenic potential of BHA and its metabolites.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical mutagens. The majority of studies have concluded that BHA is not mutagenic in various strains of Salmonella typhimurium, with or without metabolic activation.
Table 1: Summary of Ames Test Results for BHA
| Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result | Reference |
| Salmonella typhimurium TA98, TA100 | 50 - 1000 µ g/plate | With and Without | Non-mutagenic | |
| Salmonella typhimurium | Not Specified | With and Without | Non-mutagenic | |
| Salmonella typhimurium | Not Specified | With and Without | Non-mutagenic |
Experimental Protocol: Ames Test (General)
A generalized protocol for the Ames test involves exposing histidine-dependent strains of Salmonella typhimurium to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The bacteria are then plated on a minimal agar medium lacking histidine. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to a negative control.
Chromosomal Aberration Test
In contrast to the negative results in the Ames test, some studies have shown that BHA and its metabolites can induce chromosomal aberrations in mammalian cells in vitro. One study found that BHA, tert-butylhydroquinone (BHQ), and tert-butylquinone (BQ) induced chromosomal aberrations in a Chinese hamster lung fibroblast (CHL) cell line, but only in the presence of a metabolic activation system (S9 mix). Conversely, other metabolites, 3-tert-butyl-4,5-dihydroxyanisole (BHA-OH), 3-tert-butylanisole-4,5-quinone (BHA-o-Q), and tert-butylquinone oxide (BQO), were found to induce chromosomal aberrations without the S9 mix.
Table 2: Chromosomal Aberration Test Results for BHA and its Metabolites
| Compound | Test System | Metabolic Activation (S9) | Result | Reference |
| BHA | CHL cells | With | Clastogenic | |
| BHA | CHL cells | Without | Not Clastogenic | |
| BHQ | CHL cells | With | Clastogenic | |
| BQ | CHL cells | With | Clastogenic | |
| BHA-OH | CHL cells | Without | Clastogenic | |
| BHA-o-Q | CHL cells | Without | Clastogenic | |
| BQO | CHL cells | Without | Clastogenic |
Experimental Protocol: In Vitro Chromosomal Aberration Test (General)
Chinese hamster lung (CHL) cells are cultured and exposed to various concentrations of the test substance with and without S9 metabolic activation for a defined period. A spindle inhibitor, such as colcemid, is added to arrest the cells in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are stained, and metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
Other In Vitro Studies
Studies on human lymphocytes have indicated that while BHA itself does not cause significant oxidative DNA damage, its metabolites, particularly TBHQ, can increase the formation of 7-hydroxy-8-oxo-2'-deoxyguanosine, a marker of oxidative DNA damage. BHA has also been shown to induce cytotoxicity and genotoxicity in A549 lung cancer cells in a dose- and time-dependent manner. Additionally, BHA demonstrated cytotoxic and genotoxic effects in the root tip cells of Allium cepa.
In Vivo Genotoxicity Studies
In vivo studies provide a more comprehensive assessment of genotoxicity by accounting for the absorption, distribution, metabolism, and excretion of a substance in a whole organism.
Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. A study using the alkaline comet assay in mice demonstrated that BHA, at a dose of 800 mg/kg, induced a significant increase in DNA migration in stomach cells 24 hours after treatment, indicating DNA damage.
Table 3: Comet Assay Results for BHA in Mice
| Organ | Dose | Time Point | Result | Reference |
| Stomach | 800 mg/kg | 3 hours | No significant increase in DNA migration | |
| Stomach | 800 mg/kg | 24 hours | Significant increase in DNA migration | |
| Liver | 800 mg/kg | 3 & 24 hours | No significant increase in DNA migration | |
| Kidney | 800 mg/kg | 3 & 24 hours | No significant increase in DNA migration | |
| Bone Marrow | 800 mg/kg | 3 & 24 hours | No significant increase in DNA migration |
Experimental Protocol: In Vivo Comet Assay (General)
Mice are orally administered BHA or a vehicle control. At specific time points, the animals are euthanized, and target organs are collected. Single-cell suspensions are prepared, embedded in agarose on a microscope slide, and lysed to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate fragments based on size. After electrophoresis, the DNA is stained with a fluorescent dye and visualized. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."
Micronucleus Test
Mechanisms of Genotoxicity
The genotoxic effects of BHA, when observed, are often attributed to indirect mechanisms, primarily through its metabolism and the induction of oxidative stress.
Role of Metabolism and Oxidative Stress
BHA is metabolized in the liver to various compounds, including tert-butylhydroquinone (TBHQ) and tert-butylquinone (TBQ). These metabolites can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cell's antioxidant defenses, resulting in oxidative stress and damage to cellular macromolecules, including DNA. This is supported by findings of increased oxidative DNA damage markers in human lymphocytes exposed to BHA's metabolites.
Conclusion
The weight of evidence from numerous studies indicates that this compound is not a direct-acting mutagen. The positive findings in some in vitro and in vivo genotoxicity assays are generally observed at high concentrations and are often linked to the metabolic activation of BHA and the subsequent induction of oxidative stress. The carcinogenic effects of BHA in rodents are considered a species-specific, high-dose phenomenon that is not relevant to human risk assessment at typical exposure levels. Regulatory bodies like EFSA have concluded that BHA does not raise concerns with respect to genotoxicity. For drug development professionals, while BHA is generally considered safe from a genotoxicity standpoint, it is prudent to be aware of its potential to induce oxidative stress, particularly in the presence of metabolic activation.
References
- 1. Re-evaluation of this compound - BHA (E 320) as a food additive | EFSA [efsa.europa.eu]
- 2. This compound (bha) | Center for Science in the Public Interest [cspi.org]
- 3. Butylhydroxyanisol (BHA), butylhydroxytoluene (BHT) and ethoxyquin (EMQ) tested for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butylhydroxyanisol (BHA), Butylhydroxytoluene (BHT) and Ethoxyquin (EMQ) Tested for Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
The Absorption, Distribution, Metabolism, and Excretion (ADME) of Butylated Hydroxyanisole (BHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its safety and potential for drug-drug interactions. This technical guide provides an in-depth overview of the ADME of BHA, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.
Absorption
Following oral administration, BHA is rapidly and extensively absorbed from the gastrointestinal tract in several species, including humans, rats, and rabbits.[1]
Quantitative Data on BHA Absorption:
While specific oral bioavailability percentages are not extensively reported in the literature, plasma concentration data indicates efficient absorption. In humans, a single oral dose of 0.5 mg/kg body weight resulted in peak plasma concentrations ranging from 53 to 255 ng/mL.[2] In rats, oral administration of 200 mg/kg BHA led to peak plasma concentrations between 100 and 400 ng/mL.[2] It is important to note that the vehicle used for administration can significantly influence absorption, with oily solutions like corn oil leading to higher plasma levels compared to aqueous suspensions.[2]
Distribution
After absorption, BHA is distributed to various tissues. However, there is little evidence of long-term tissue storage, suggesting a relatively rapid clearance from the body.[1]
Quantitative Data on BHA Tissue Distribution:
Studies in mice and rats have provided quantitative data on the distribution of BHA in various organs.
Table 1: Tissue Distribution of BHA in Female Swiss-Webster Mice (50 mg/kg oral dose)
| Tissue | Peak Concentration Time | Observations |
| Kidney | 15 minutes | Highest initial concentration |
| Liver | 15 minutes | High initial concentration |
| Blood | 3 hours | Peak activity |
| Brain | 10 hours | Peak activity |
| Fat | - | Lowest activity |
Table 2: BHA Concentration in Rat Tissues 24 hours after Oral Dosing
| Dose (mg/kg) | Adipose Tissue Concentration (µg/g) |
| 2 | 0.7 |
| 20 | - |
| 200 | 6.8 |
A study in rats following intraperitoneal administration of 32 mg/kg BHA found high levels in the intestine (5.5-20.7 µg/g) and liver (1.8-3.3 µg/g) persisting for up to 24 hours. The area under the curve (AUC) in the intestine and liver were 285 and 49 times higher than in plasma, respectively, indicating significant first-pass metabolism in these tissues.
Metabolism
BHA undergoes extensive metabolism, primarily through two main pathways: O-demethylation (a Phase I reaction) and conjugation (a Phase II reaction).
Phase I Metabolism: O-Demethylation
The primary Phase I metabolic reaction is the O-demethylation of the methoxy group of BHA to form tert-butylhydroquinone (TBHQ). This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver.
Phase II Metabolism: Conjugation
Both BHA and its primary metabolite, TBHQ, are further metabolized by conjugation with glucuronic acid and sulfate. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are more water-soluble and are readily excreted.
Metabolic Pathway of BHA:
Caption: Metabolic pathway of this compound (BHA).
Excretion
BHA and its metabolites are rapidly excreted from the body, primarily in the urine and to a lesser extent in the feces.
Quantitative Data on BHA Excretion:
The excretion profile of BHA shows species-specific differences.
Table 3: Excretion of BHA and its Metabolites in Humans and Rats (within 4 days of oral administration)
| Species | Dose | Route | Free BHA | Conjugated BHA | Conjugated TBHQ | Total Recovery |
| Human | 0.5 mg/kg | Urine | Not Detected | 39% | 9% | 49% (Urine + Feces) |
| Feces | Not Detected | - | - | |||
| Rat | 200 mg/kg | Urine | 2% | 48% | 9% | 95% (Urine + Feces) |
| Feces | 36% | - | - |
Experimental Protocols
In Vivo Oral Gavage Administration in Rats
This protocol describes the oral administration of BHA to rats for pharmacokinetic studies.
Workflow for In Vivo ADME Study:
Caption: Workflow for a typical in vivo ADME study of BHA.
Materials:
-
Male Wistar rats (e.g., 200-250 g)
-
This compound (BHA)
-
Vehicle (e.g., corn oil)
-
Gavage needles (appropriate size for rats)
-
Syringes
-
Metabolic cages for urine and feces collection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the BHA dosing solution in the chosen vehicle (e.g., corn oil) to the desired concentration.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Administration: Administer the BHA solution orally via gavage. The volume should not exceed 10 mL/kg body weight.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant. Centrifuge to obtain plasma and store at -80°C until analysis.
-
Urine and Feces: House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-24h, 24-48h, etc.) for up to 4 days.
-
Tissues: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, adipose tissue).
-
-
Sample Analysis: Analyze the concentration of BHA and its metabolites in plasma, urine, feces, and tissue homogenates using a validated analytical method such as HPLC-MS/MS.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the metabolic stability of BHA in liver microsomes, providing an indication of its susceptibility to Phase I metabolism.
Materials:
-
Pooled human or rat liver microsomes
-
This compound (BHA)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of BHA in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
-
Pre-incubation: Pre-incubate the microsomal solution at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the BHA stock solution (final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsomal solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling and Termination: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent like acetonitrile.
-
Protein Precipitation: Centrifuge the terminated samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of BHA using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of BHA remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Conclusion
This compound is a rapidly absorbed and extensively metabolized compound. Its primary metabolic pathway involves O-demethylation to TBHQ, followed by conjugation with glucuronic acid and sulfate. The resulting metabolites are efficiently eliminated from the body, primarily through urine. The provided quantitative data and experimental protocols offer a comprehensive resource for researchers and professionals in the field of drug development to further investigate the ADME properties of BHA and its potential interactions with other xenobiotics.
References
Methodological & Application
Application Note and Protocol for the Quantification of Butylated Hydroxyanisole (BHA) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of Butylated Hydroxyanisole (BHA), a synthetic antioxidant commonly used in food, pharmaceuticals, and cosmetics, via High-Performance Liquid Chromatography (HPLC) with UV detection.[1] The methodologies outlined are based on established and validated procedures to ensure accuracy, precision, and robustness in your analytical workflow.
Introduction
This compound (BHA) is a crucial antioxidant that prevents oxidative degradation, thereby extending the shelf-life of various products.[2] However, its use is often regulated due to potential health concerns, making its accurate quantification essential for quality control and regulatory compliance.[2] Reversed-phase HPLC with UV detection is a widely adopted, sensitive, and selective method for determining BHA levels in diverse matrices.[3][4] This application note details the necessary protocols, from sample preparation to chromatographic analysis and data interpretation.
Experimental Protocols
Standard Preparation
A critical step for accurate quantification is the preparation of precise standard solutions.
Materials:
-
BHA reference standard (purity ≥ 99%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
Protocol:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of BHA reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade methanol or acetonitrile.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
-
Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the primary stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the intermediate stock solution to achieve a concentration range that brackets the expected BHA concentration in the samples (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
Use the mobile phase as the diluent for the working standards to ensure compatibility with the HPLC system.
-
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.
a) Pharmaceutical Formulations (e.g., Tablets, Capsules):
-
Accurately weigh and grind a representative number of tablets or the contents of capsules to obtain a fine, homogeneous powder.
-
Weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with water) and sonicate for at least 15 minutes to ensure complete extraction of BHA.
-
Dilute to the mark with the extraction solvent.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
b) Food Samples (e.g., Oils, Cereals):
-
For oily matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering lipids. A common method involves extraction with hexane followed by partitioning with acetonitrile.
-
For solid food samples, homogenize the sample and extract with a suitable solvent (e.g., ethanol, hexane, or acetonitrile) using techniques like shaking, vortexing, or ultrasonication.
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
c) Personal Care Products (e.g., Creams, Lotions):
-
Accurately weigh a portion of the sample into a centrifuge tube.
-
Add a suitable solvent (e.g., acetonitrile or ethanol) and vortex or sonicate to disperse the sample and extract the BHA.
-
Centrifuge to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.
HPLC Chromatographic Conditions
Multiple HPLC methods have been successfully employed for BHA quantification. The following tables summarize typical chromatographic conditions.
Method 1: Isocratic Elution
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 280-290 nm |
Method 2: Gradient Elution for Complex Matrices
| Parameter | Condition |
| Column | C18 or Phenyl-type (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized to separate BHA from matrix interferences |
| Flow Rate | 0.8 - 1.5 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 35-40 °C |
| Detection Wavelength | 280-290 nm |
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated HPLC methods for BHA determination.
Table 1: Linearity and Range
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 0.1 - 7 | > 0.99 | |
| 1.0 - 200.0 | ≥ 0.9997 | |
| 1 - 250 | 0.999 | |
| 13 - 83 | > 0.999 | |
| 2.0 - 100 | > 0.999 |
Table 2: Detection and Quantification Limits
| Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| 0.02 | 0.05 | |
| 0.05 | - | |
| 0.5 | - | |
| 0.196 | 0.593 | |
| ~0.0016% (w/w) | ~0.0005% (w/w) |
Table 3: Recovery Studies
| Matrix | Recovery (%) | Reference |
| Food | 92 - 98 | |
| Personal Care Products | 92.1 - 105.9 | |
| Food and Pharmaceuticals | 80.1 - 99.0 | |
| Pharmaceutical Formulation | > 97 |
Visualizations
Caption: Experimental workflow for BHA quantification by HPLC.
Caption: Logical relationship of components in an HPLC system.
References
- 1. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and this compound (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of antioxidants BHT,BHA and PG in food with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Butylated Hydroxyanisole (BHA) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used in foodstuffs, pharmaceuticals, cosmetics, and packaging materials to prevent oxidation and rancidity.[1][2] Due to potential health concerns and regulatory limits on its use, accurate and sensitive methods for the determination of BHA are crucial.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an ideal method for the identification and quantification of BHA in complex matrices.[3][4] This application note provides detailed protocols for sample preparation and GC-MS analysis of BHA.
Principle The GC-MS method involves the extraction of BHA from the sample matrix, followed by injection into the gas chromatograph. In the GC, volatile compounds are separated based on their boiling points and interaction with the stationary phase of the column. As BHA elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragments are detected based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) is often employed, targeting specific ions characteristic of BHA.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. The goal is to efficiently extract BHA while minimizing interferences.
Protocol 1: Solvent Extraction for Solid Matrices (e.g., Chewing Gum, Cosmetics) This method is suitable for solid samples where BHA can be extracted using an appropriate organic solvent.
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 1-5 g) and homogenize it. For samples like chewing gum, grinding into a powder may be necessary.
-
Extraction: Add a suitable extraction solvent such as acetonitrile, methanol, or diethyl ether. For instance, extract the sample with 10 mL of methanol.
-
Sonication/Vortexing: Sonicate or vortex the sample for 5-10 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes to separate the solid matrix from the solvent extract.
-
Filtration & Collection: Collect the supernatant and, if necessary, filter it through a 0.45 µm syringe filter into a clean vial for GC-MS analysis.
-
Concentration (Optional): If the BHA concentration is expected to be low, the extract can be concentrated under a stream of nitrogen or using a rotary evaporator and then reconstituted in a smaller volume of a suitable solvent like ethyl acetate.
Protocol 2: Liquid-Liquid Extraction for Liquid/Fatty Matrices (e.g., Edible Oils, Butter) This protocol is effective for separating BHA from fatty or oily matrices.
-
Sample Dissolution: Dissolve a known amount of the sample (e.g., 100 mg of butter) in a solvent like acetone or hexane.
-
Extraction: Perform a liquid-liquid extraction using two immiscible solvents. For example, after dissolving in hexane, extract with acetonitrile.
-
Phase Separation: Allow the layers to separate. The layer containing BHA (typically the more polar solvent) is collected.
-
Drying and Reconstitution: The collected extract can be dried using anhydrous sodium sulfate, evaporated to dryness, and reconstituted in a solvent compatible with the GC-MS system, such as ethyl acetate.
Protocol 3: Headspace Analysis (e.g., Chewing Gum) This method is a rapid alternative that avoids direct extraction and minimizes matrix contamination of the GC system.
-
Sample Preparation: Place a weighed amount of the sample directly into a headspace vial.
-
Incubation: Incubate the vial at an elevated temperature (e.g., 150°C) for a set time to allow BHA to volatilize into the headspace.
-
Injection: An automated headspace sampler injects a portion of the vapor phase directly into the GC-MS.
Standard Preparation
-
Stock Solution: Prepare a stock solution of BHA (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol or ethyl acetate.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. A typical concentration range might be 0.1 to 10 µg/mL.
-
Internal Standard (Optional but Recommended): To improve accuracy and precision, an internal standard (e.g., 3,5-di-tert-butylphenol or 4-tertiary-butylphenol) can be added to all samples and standards.
GC-MS Instrumentation and Parameters
The following tables summarize typical instrument conditions for BHA analysis. Parameters should be optimized for the specific instrument and application.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Typical Value |
|---|---|
| Column | CP-Select 624 CB (60 m x 0.25 mm i.d., 1.4 µm film) or equivalent |
| Injector Temp. | 250°C |
| Injection Mode | Splitless |
| Injection Vol. | 1-5 µL |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min |
| Oven Program | Initial: 80°C for 3 min, ramp to 150°C at 15°C/min, hold for 5 min, ramp to 280°C at 25°C/min, hold for 12 min |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
|---|---|
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for BHA | m/z 165 (Quantifier) , m/z 180 (Qualifier, Molecular Ion) |
Data Analysis and Results
Identification
BHA is identified by comparing its retention time and mass spectrum with that of a known standard. Under EI, BHA (molecular weight 180.24 g/mol ) undergoes fragmentation. The molecular ion peak is observed at m/z 180. The most abundant fragment ion, which is typically used as the quantifier in SIM mode, results from the loss of a methyl group (-CH₃) and is found at m/z 165 .
Method Validation and Quantitative Data
A robust GC-MS method should be validated for key parameters to ensure reliable results.
Table 3: Summary of Method Validation Parameters for BHA Analysis
| Parameter | Typical Performance | Source |
|---|---|---|
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | 0.02 µg/mL to 2.5 µg/g | |
| Limit of Quantitation (LOQ) | 0.05 µg/mL to 3 µg/mL | |
| Accuracy (Recovery) | 81.4% - 98.9% |
| Precision (RSD) | < 10% | |
Table 4: Example Quantitative Results for BHA in Commercial Products
| Sample Matrix | BHA Concentration Range | Source |
|---|---|---|
| Chewing Gum | 220 - 348 µ g/gum (86 - 157 mg/kg) |
| Edible Oils | 0 - 50 µg/g | |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of BHA.
Caption: General workflow for BHA analysis by GC-MS.
BHA Fragmentation Pathway
This diagram illustrates the primary fragmentation of the BHA molecule in the mass spectrometer.
Caption: Key fragmentation of BHA in mass spectrometry.
Conclusion The GC-MS method, particularly with SIM mode, provides excellent sensitivity, specificity, and accuracy for the quantitative determination of this compound in various complex matrices. The protocols outlined in this application note, covering sample preparation, instrumental analysis, and data processing, offer a robust framework for researchers and quality control professionals. Proper method validation is essential to ensure data of the highest quality and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple headspace gas chromatography/mass spectrometry method for the quantitative determination of the release of the antioxidants this compound and butylated hydroxytoluene from chewing gum. | Semantic Scholar [semanticscholar.org]
- 3. scioninstruments.com [scioninstruments.com]
- 4. impactfactor.org [impactfactor.org]
Application Note: Spectrophotometric Determination of Butylated Hydroxyanisole (BHA) in Oils
Introduction
Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used in the food industry, particularly in fats and oils, to prevent oxidative rancidity and extend shelf life.[1] As a scavenger of free radicals, BHA ensures the stability of fat-containing foods, cosmetics, and pharmaceuticals.[2] Due to its excellent solubility in fats and oils, it is an effective additive in products such as edible oils, lard, and butter.[2][3] However, regulatory bodies have set maximum permissible limits for BHA in various products due to potential health concerns, necessitating accurate and reliable analytical methods for its quantification.[4] Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of BHA. This application note details protocols for the spectrophotometric quantification of BHA in oil samples based on redox reactions.
Principle
Several spectrophotometric methods for BHA determination are based on its reducing properties. One common approach involves the oxidation of BHA by a known excess of an oxidizing agent in an acidic medium. The unreacted oxidant is then quantified by reacting it with a colored dye. The decrease in the absorbance of the dye is proportional to the concentration of BHA in the sample.
This note describes a method based on the oxidation of BHA with N-bromosuccinimide (NBS) in the presence of hydrochloric acid. The excess NBS is then determined by measuring the decrease in absorbance of methyl orange dye.
An alternative method involves an oxidative coupling reaction where BHA reacts with orcinol in the presence of hydrogen peroxide and horseradish peroxidase to form a colored product, which is measured spectrophotometrically at 420 nm. Another approach relies on the reduction of Ferric iron (Fe³⁺) to Ferrous iron (Fe²⁺) by BHA, followed by the formation of a colored complex of Fe²⁺ with 2,2'-bipyridine, which is measured at 535 nm.
Apparatus and Reagents
Apparatus:
-
UV-Vis Spectrophotometer (e.g., JASCO V-670 or equivalent) with 1 cm quartz cuvettes
-
Water bath
-
Centrifuge
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes and micropipettes
-
Calibrated test tubes
Reagents:
-
This compound (BHA): Analytical standard grade.
-
N,N-Dimethylformamide (DMF)
-
N-bromosuccinimide (NBS): 5.62 x 10⁻⁴ M solution.
-
Methyl Orange (MO) dye: 1 x 10⁻³ M solution.
-
Hydrochloric Acid (HCl): 1.0 M solution.
-
Potassium Bromide (KBr): 1% solution.
-
tert-Butanol
-
Petroleum Ether
-
Acetonitrile
-
Ethanol (50%)
-
All reagents should be of analytical grade and prepared in doubly distilled water.
Experimental Protocols
Preparation of Standard Solutions
BHA Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of BHA and dissolve it in 5 mL of N,N-Dimethylformamide in a 100 mL volumetric flask. Dilute to the mark with bidistilled water to obtain a concentration of 100 µg/mL.
BHA Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to cover the concentration range of 4.0–60 µg/mL.
Sample Preparation (Extraction of BHA from Oil)
-
Weigh 10 g of the oil sample into a suitable container and dissolve it in 10 mL of petroleum ether.
-
Extract the BHA from the oil solution by successive extractions with five 15 mL aliquots of acetonitrile.
-
Combine the acetonitrile extracts and wash with petroleum ether to remove any remaining oil.
-
Evaporate the petroleum ether layer to dryness.
-
Dissolve the residue in 50% ethanol to a known volume to achieve a concentration within the working range of the assay.
Alternative Extraction:
-
Dissolve a 10 g aliquot of the oil sample in 25 mL of tert-butanol.
-
Centrifuge the solution for 1 minute.
-
Place the solution in a water bath at 40-50 °C for 15 minutes.
-
Transfer the upper layer to a 50 mL calibrated flask.
-
Repeat the extraction with another 20 mL of tert-butanol and combine the extracts.
-
Take a 1.0 mL aliquot of the extract into a 10 mL calibrated flask and dilute to the mark.
Spectrophotometric Measurement (NBS-Methyl Orange Method)
-
Into a series of 10 mL calibrated flasks, pipette aliquots of the standard BHA solutions (or prepared sample extracts) covering the range of 4.0–60 µg/mL.
-
Add 0.8 mL of 1.0 M HCl to each flask.
-
Add 0.8 mL of 5.62 x 10⁻⁴ M NBS solution.
-
Add 0.6 mL of 1% KBr solution, which has a significant influence on this reaction.
-
Allow the reaction to proceed for 5 minutes at room temperature (25 ±1 °C).
-
Add 0.8 mL of 1 x 10⁻³ M methyl orange dye and dilute to the mark with distilled water.
-
Shake the solution for one minute.
-
Measure the absorbance of the solution at 481 nm against a reagent blank prepared in the same manner without the BHA standard or sample.
-
The decrease in absorbance of the methyl orange dye is proportional to the BHA concentration.
Data Analysis
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Determine the concentration of BHA in the sample extracts from the calibration curve using linear regression analysis.
-
Calculate the amount of BHA in the original oil sample, taking into account the dilution factors during sample preparation.
Data Presentation
The following table summarizes the key analytical parameters for different spectrophotometric methods for BHA determination.
| Method | Reagents | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Redox (KMnO₄ - Methylene Blue) | KMnO₄, H₂SO₄, Methylene Blue | 667 | 2.0–40 | 4.371 x 10³ | |
| Redox (CAS - Amaranth) | Cerium Ammonium Sulfate (CAS), H₂SO₄, Amaranth Dye | - | 5.0–110 | 1.616 x 10³ | |
| Redox (NBS - Methyl Orange) | N-bromosuccinimide (NBS), HCl, Methyl Orange | 481 | 4.0–60 | 1.434 x 10³ | |
| Oxidative Coupling | Orcinol, H₂O₂, Horseradish Peroxidase | 420 | 5–25 | Not Reported | |
| Reaction with N,N-dimethyl-p-phenylenediamine | N,N-dimethyl-p-phenylenediamine, mild oxidizing agent in alkaline solution | 550 | Not specified | Not Reported |
Visualizations
Caption: Experimental workflow for BHA determination in oils.
Caption: Principle of the indirect spectrophotometric method.
References
Application of Butylated Hydroxyanisole (BHA) in Cell Culture as an Antioxidant
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food and cosmetics. In the realm of cell culture, BHA serves as a valuable tool to mitigate oxidative stress, a critical factor that can impact cell viability, signaling, and experimental outcomes. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. BHA's primary mechanism of action involves scavenging free radicals, thereby protecting cells from oxidative damage. Furthermore, BHA is known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. These application notes provide detailed protocols for utilizing BHA as an antioxidant in cell culture, along with data on its cytotoxic and antioxidant effects.
Data Presentation
Cytotoxicity of this compound (BHA)
The effective concentration of BHA for antioxidant purposes must be carefully selected to avoid cytotoxicity. The half-maximal inhibitory concentration (IC50) of BHA varies significantly across different cell lines. Below is a summary of reported IC50 values.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Vero | Monkey Kidney Epithelial | 32 | [1] |
| BALB/3T3 | Mouse Embryo Fibroblast | >110 (approx. 20 µg/ml) | [2] |
| HL-60 | Human Promyelocytic Leukemia | 200-300 | [3] |
| HSC-2 | Human Squamous Cell Carcinoma | 200-300 | [3] |
Note: IC50 values can be influenced by experimental conditions such as cell density, incubation time, and the specific assay used. It is crucial to determine the optimal, non-toxic concentration of BHA for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Preparation of BHA Stock Solution
Materials:
-
This compound (BHA) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Weigh out the desired amount of BHA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the BHA is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Optimal Non-Toxic Concentration of BHA using MTT Assay
This protocol determines the concentration range of BHA that is not toxic to the cells, which is essential before conducting antioxidant experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
BHA stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
BHA Treatment:
-
Prepare a series of dilutions of the BHA stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200, 400 µM).
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BHA. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest BHA concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]
-
Incubate the plate at 37°C for 3-4 hours, protected from light, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each BHA concentration relative to the vehicle control (considered 100% viability).
-
Plot the cell viability against the BHA concentration to determine the IC50 value and the non-toxic concentration range.
-
Protocol 3: Assessing the Antioxidant Effect of BHA against H₂O₂-Induced Oxidative Stress
This protocol evaluates the protective effect of BHA against oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
BHA stock solution (from Protocol 1)
-
Hydrogen peroxide (H₂O₂) solution (prepare fresh dilutions in serum-free medium)
-
MTT assay reagents (as in Protocol 2) or other viability/apoptosis detection kits
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
BHA Pre-treatment:
-
Remove the medium and replace it with a fresh medium containing a non-toxic concentration of BHA (determined from Protocol 2).
-
Include a vehicle control (medium with DMSO or ethanol) and a positive control (e.g., N-acetylcysteine).
-
Incubate the cells for a pre-determined period (e.g., 1-4 hours) to allow for cellular uptake and potential induction of antioxidant enzymes.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of H₂O₂ in a serum-free medium at a concentration known to induce a significant but not complete loss of cell viability (this may need to be optimized for your cell line, a common range is 100-1000 µM).
-
After the BHA pre-treatment, remove the medium and add the H₂O₂-containing medium to the wells.
-
Include a control group of cells that are not treated with H₂O₂.
-
Incubate for a specific duration (e.g., 2-24 hours), depending on the cell type and the endpoint being measured.
-
-
Assessment of Cell Viability:
-
Following the H₂O₂ treatment, assess cell viability using the MTT assay as described in Protocol 2.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with BHA and then exposed to H₂O₂ to the viability of cells treated with H₂O₂ alone. A significant increase in viability in the BHA-pre-treated group indicates a protective antioxidant effect.
-
Signaling Pathways and Visualizations
BHA and the Nrf2 Antioxidant Response Pathway
BHA is a well-known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and ROS, or compounds like BHA, can modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: BHA activates the Nrf2 antioxidant pathway.
BHA and the Intrinsic Apoptosis Pathway
At higher concentrations, BHA can induce apoptosis, or programmed cell death. The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of pro- to anti-apoptotic proteins determines the cell's fate. In response to cellular stress, pro-apoptotic proteins like Bax translocate to the mitochondria, where they form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then triggers the activation of caspases, the executioners of apoptosis. BHA has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, thereby promoting apoptosis in certain cancer cells.
Caption: BHA can induce apoptosis via the intrinsic pathway.
Experimental Workflow for Assessing BHA's Antioxidant Activity
The following diagram outlines a typical workflow for investigating the antioxidant properties of BHA in a cell culture model.
Caption: Workflow for BHA antioxidant assessment.
Conclusion
This compound is a versatile tool for studying and mitigating oxidative stress in cell culture. By understanding its dose-dependent effects and relevant signaling pathways, researchers can effectively utilize BHA to protect cells from oxidative damage and dissect the intricate mechanisms of cellular antioxidant defense. The provided protocols and data serve as a guide for the successful application of BHA in a variety of cell-based assays. It is imperative to empirically determine the optimal experimental conditions for each specific cell line and research question.
References
In Vitro Assays for Evaluating Butylated Hydroxyanisole (BHA) Efficacy Against Lipid Peroxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation of lipids.[1] Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, leading to the formation of harmful free radicals and cytotoxic end-products, such as malondialdehyde (MDA). This process can cause cellular damage and has been implicated in various diseases. Therefore, the evaluation of the efficacy of antioxidants like BHA in preventing lipid peroxidation is crucial. This document provides detailed application notes and protocols for three common in vitro assays used to assess the antioxidant activity of BHA against lipid peroxidation: the Thiobarbituric Acid Reactive Substances (TBARS) assay, the Ferric Thiocyanate (FTC) method, and the Conjugated Diene (CD) assay.
Mechanism of Action of BHA
BHA exerts its antioxidant effect by acting as a free radical scavenger. The phenolic hydroxyl group in the BHA molecule can donate a hydrogen atom to a lipid peroxyl radical (LOO•), a key propagator of the lipid peroxidation chain reaction. This donation stabilizes the lipid peroxyl radical, converting it into a more stable lipid hydroperoxide (LOOH), and in the process, the BHA molecule becomes a resonance-stabilized phenoxyl radical. This phenoxyl radical is relatively unreactive and does not readily propagate the chain reaction, thus terminating the peroxidation process.
Caption: BHA's free radical scavenging mechanism.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is one of the most common methods for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Experimental Workflow
Caption: TBARS assay experimental workflow.
Protocol
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.
-
Lipid Source: Prepare a 1% (w/v) linoleic acid emulsion in 0.1 M phosphate buffer, pH 7.4. Homogenize thoroughly.
-
BHA Stock Solution: Prepare a stock solution of BHA (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).
-
Ferrous Sulfate (FeSO₄) Solution (2 mM): Dissolve the appropriate amount of ferrous sulfate in deionized water.
-
Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in 100 mL of deionized water.
-
Thiobarbituric Acid (TBA) Solution (0.8% w/v): Dissolve 0.8 g of TBA in 100 mL of deionized water. Gentle heating may be required.
-
-
Assay Procedure:
-
Pipette 0.5 mL of the linoleic acid emulsion into a series of test tubes.
-
Add 0.1 mL of different concentrations of BHA (e.g., 10, 25, 50, 100, 200 µg/mL) to the test tubes. For the control, add 0.1 mL of the solvent used to dissolve BHA.
-
Add 0.1 mL of 2 mM FeSO₄ to each tube to induce lipid peroxidation.
-
Incubate the tubes at 37°C for 1 hour in a water bath.
-
Stop the reaction by adding 2 mL of 10% TCA.
-
Add 2 mL of 0.8% TBA solution to each tube.
-
Vortex the tubes and incubate them in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Ferric Thiocyanate (FTC) Method
The Ferric Thiocyanate (FTC) method measures the formation of lipid hydroperoxides, the primary products of lipid oxidation. In this assay, peroxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting ferric ions form a colored complex with thiocyanate ions, which can be measured spectrophotometrically at 500 nm.[2]
Protocol
-
Reagent Preparation:
-
Linoleic Acid Emulsion (2.5% in ethanol): Prepare a 2.5% solution of linoleic acid in 99.5% ethanol.
-
Phosphate Buffer (0.05 M, pH 7.0): Prepare a 0.05 M solution of sodium phosphate buffer and adjust the pH to 7.0.
-
BHA Stock Solution: Prepare a stock solution of BHA (e.g., 1 mg/mL) in ethanol.
-
Ferrous Chloride (FeCl₂) Solution (0.02 M in 3.5% HCl): Dissolve the appropriate amount of ferrous chloride in 3.5% hydrochloric acid.
-
Ammonium Thiocyanate Solution (30% w/v): Dissolve 30 g of ammonium thiocyanate in 100 mL of deionized water.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 4 mL of 2.5% linoleic acid in ethanol, 8 mL of 0.05 M phosphate buffer (pH 7.0), and 3.9 mL of distilled water.
-
Add 0.1 mL of different concentrations of BHA (e.g., 10, 25, 50, 100, 200 µg/mL) to separate test tubes containing 4 mL of the reaction mixture. For the control, add 0.1 mL of ethanol.
-
Incubate the tubes in the dark at 40°C.
-
At regular intervals (e.g., every 24 hours), take a 0.1 mL aliquot from the reaction mixture.
-
To the aliquot, add 9.7 mL of 75% ethanol, 0.1 mL of 30% ammonium thiocyanate, and 0.1 mL of 0.02 M ferrous chloride in 3.5% HCl.
-
After 3 minutes, measure the absorbance of the resulting red color at 500 nm.
-
-
Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated using the same formula as in the TBARS assay.
Conjugated Diene (CD) Assay
The conjugated diene assay is based on the principle that the oxidation of polyunsaturated fatty acids leads to the formation of conjugated dienes, which exhibit a characteristic absorption maximum at 234 nm.[3] The increase in absorbance at this wavelength is a measure of the extent of lipid peroxidation.
Protocol
-
Reagent Preparation:
-
Linoleic Acid Solution (10 mM in ethanol): Prepare a 10 mM solution of linoleic acid in absolute ethanol.
-
Phosphate Buffer (0.2 M, pH 7.4): Prepare a 0.2 M solution of sodium phosphate buffer and adjust the pH to 7.4.
-
BHA Stock Solution: Prepare a stock solution of BHA (e.g., 1 mg/mL) in ethanol.
-
Ferrous Sulfate (FeSO₄) Solution (2 mM): Dissolve the appropriate amount of ferrous sulfate in deionized water.
-
-
Assay Procedure:
-
In a quartz cuvette, mix 1.5 mL of 0.2 M phosphate buffer (pH 7.4), 1.4 mL of 10 mM linoleic acid solution, and 0.1 mL of different concentrations of BHA (e.g., 10, 25, 50, 100, 200 µg/mL). For the control, add 0.1 mL of ethanol.
-
Initiate the reaction by adding 0.1 mL of 2 mM FeSO₄.
-
Immediately start monitoring the increase in absorbance at 234 nm using a spectrophotometer with a thermostatically controlled cuvette holder at 37°C.
-
Record the absorbance at regular time intervals (e.g., every 5 minutes) for a specific duration (e.g., 60 minutes).
-
-
Calculation of Inhibition: The percentage inhibition of conjugated diene formation is calculated by comparing the rate of absorbance increase in the presence of BHA to that of the control.
Data Presentation
The efficacy of BHA in inhibiting lipid peroxidation can be quantified and presented in various ways. A common method is to determine the concentration of BHA that inhibits 50% of lipid peroxidation (IC₅₀). Lower IC₅₀ values indicate higher antioxidant activity.
Table 1: Inhibition of Lipid Peroxidation by BHA in Different In Vitro Assays
| Assay Method | Lipid Substrate | BHA Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) | Reference |
| TBARS | Egg Yolk Homogenate | 125 | 90.93 | Not Reported | [4] |
| TBARS | Linoleic Acid Emulsion | 30 | 62.65 | Not Reported | [1] |
| Ferric Thiocyanate | Linoleic Acid Emulsion | 45 | 95.4 | Not Reported | |
| Conjugated Diene | Linoleic Acid Emulsion | Not Reported | Not Reported | Not Reported |
Logical Relationship of Lipid Peroxidation Stages and Assays
Caption: Relationship between lipid peroxidation stages and assays.
Conclusion
The TBARS, Ferric Thiocyanate, and Conjugated Diene assays are valuable in vitro tools for evaluating the efficacy of BHA against lipid peroxidation. Each assay targets a different stage or product of the lipid peroxidation process, providing a comprehensive assessment of antioxidant activity. By following the detailed protocols provided and carefully presenting the quantitative data, researchers can obtain reliable and comparable results to further understand and utilize the antioxidant properties of BHA in various applications.
References
Electrochemical Methods for the Detection of Butylated Hydroxyanisole (BHA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical detection of Butylated Hydroxyanisole (BHA), a synthetic antioxidant commonly used in food, cosmetics, and pharmaceuticals. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the determination of BHA.
Application Notes
Electrochemical sensors for BHA detection are typically based on the oxidation of the phenolic hydroxyl group in the BHA molecule at the surface of a working electrode. The resulting current is proportional to the concentration of BHA in the sample. The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials, polymers, or metal complexes. These modifications can increase the electroactive surface area, catalyze the oxidation reaction, and facilitate the accumulation of BHA at the electrode surface.
Commonly employed electrochemical techniques for BHA analysis include Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV). DPV and SWV are particularly favored for quantitative analysis due to their ability to discriminate against background currents, thus improving the signal-to-noise ratio and lowering the limit of detection.
The choice of the working electrode is crucial for the successful electrochemical detection of BHA. Glassy carbon electrodes (GCE) are widely used as a base material for modification due to their wide potential window, chemical inertness, and low background current. Modifications with materials such as graphene, carbon nanotubes, metal nanoparticles, and conductive polymers have been shown to significantly improve the analytical performance of BHA sensors.
Quantitative Data Summary
The following table summarizes the analytical performance of various electrochemical sensors reported for the determination of BHA.
| Electrode Modifier | Working Electrode | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| [Co(HL)2Cl2] nano-complex | Glassy Carbon Electrode (GCE) | DPV | 0.5 - 150 | 0.12 | [1][2] |
| Copper (II) phosphate | Carbon Composite Electrode | SWV | 0.34 - 41 | 0.072 | [3] |
| Vertically ordered mesoporous silica film (VMSF) | 3D Graphene Electrode (p3DG) | LSV | 0.1 - 5 and 5 - 150 | 0.012 | [4] |
| Fe-Metalloporphyrin Covalent Organic Frameworks (FePor−COF−366) | Glassy Carbon Electrode (GCE) | DPV | 0.04 - 1000 | 0.015 | [5] |
| Platinum-decorated single wall carbon nanotubes (Pt/SWCNTs) and [C4mim][Cl] | Carbon Paste Electrode (CPE) | SWV | 1.0 - 300 | 0.0005 | |
| Nickel ferrite@graphene nanocomposite (molecularly imprinted polymer) | Glassy Carbon Electrode (GCE) | DPV | 0.001 - 0.001 | 0.000003 | |
| Poly L-cysteine | Glassy Carbon Electrode (GCE) | Not Specified | 1.0 - 10 | 0.41 | |
| Horseradish Peroxidase (HRP) and Gold Nanoparticles in Hollow Zeolite Imidazolate Framework-8 (HZIF-Au) | Not Specified | Not Specified | 0.1 - 1600 | 0.03 |
Experimental Protocols
Protocol 1: BHA Detection using a [Co(HL)2Cl2] Nano-complex Modified Glassy Carbon Electrode
This protocol is based on the work of Fazeli et al.
1. Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry on a polishing cloth.
-
Rinse thoroughly with double-distilled water and sonicate in a 1:1 solution of ethanol and water for 5 minutes.
-
Prepare a 1 mg/mL suspension of [Co(HL)2Cl2] nano-complex in dimethylformamide (DMF).
-
Drop-cast 5 µL of the suspension onto the cleaned GCE surface and allow it to dry at room temperature.
2. Electrochemical Measurement:
-
Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
The supporting electrolyte is 0.1 M phosphate buffer solution (PBS) at pH 7.0.
-
Record the differential pulse voltammogram (DPV) from +0.2 V to +0.8 V with a modulation amplitude of 50 mV and a pulse width of 50 ms.
-
The oxidation peak of BHA appears at approximately +0.43 V.
3. Sample Preparation:
-
For food samples, extract BHA by homogenizing a known amount of the sample with a suitable solvent (e.g., ethanol or acetonitrile).
-
Centrifuge the mixture and filter the supernatant.
-
Dilute the extract with the supporting electrolyte before measurement.
Protocol 2: BHA Detection using a 3D Graphene Electrode Modified with Vertically Ordered Mesoporous Silica Film (VMSF/p3DG)
This protocol is based on the work of Zhang et al.
1. Electrode Preparation:
-
Electrochemically pre-treat a 3D graphene (3DG) electrode by applying a positive potential for anodic oxidation followed by a negative potential for cathodic reduction.
-
Modify the pre-treated 3DG (p3DG) with VMSF using an electrochemical assisted self-assembly (EASA) method.
2. Electrochemical Measurement:
-
Employ a three-electrode setup with VMSF/p3DG as the working electrode.
-
Use 0.1 M PBS (pH 5.0) as the supporting electrolyte.
-
Perform an accumulation step at a specific potential for a set time to enrich BHA on the electrode surface.
-
Record the linear sweep voltammogram (LSV) to measure the oxidation peak current of BHA.
3. Sample Preparation:
-
Due to the anti-fouling properties of the VMSF, direct detection in complex food samples may be possible with minimal pretreatment, such as simple dilution with the supporting electrolyte.
Visualizations
Caption: General experimental workflow for electrochemical BHA detection.
Caption: Electrochemical oxidation mechanism of BHA.
References
- 1. Electrochemical sensor for determination of this compound in real samples using glassy carbon electrode modified by [Co(HL)2Cl2] nano-complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical sensor for determination of this compound in real samples using glassy carbon electrode modified by [Co(HL)2Cl2] nano-complex | ADMET and DMPK [pub.iapchem.org]
- 3. Simultaneous determination of this compound (BHA) and butylated hydroxytoluene (BHT) in food samples using a carbon composite electrode modified with Cu(3)(PO(4))(2) immobilized in polyester resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulation of Butylated Hydroxyanisole for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Butylated Hydroxyanisole (BHA) for in vivo animal studies. The information is intended to guide researchers in designing and executing studies to evaluate the biological effects of BHA.
Introduction
This compound (BHA) is a synthetic antioxidant widely used as a preservative in food, animal feed, and cosmetics.[1][2] In research, BHA is often studied for its antioxidant properties, as well as its potential toxicological and carcinogenic effects.[3][4] Accurate and reproducible formulation and administration are critical for obtaining reliable data in in vivo animal studies. This document outlines common methods for preparing and administering BHA to various animal models.
Data Presentation: BHA Dosage and Administration in Animal Studies
The following tables summarize common dosages, vehicles, and administration routes for BHA in various animal models as reported in the literature.
Table 1: Oral Administration of BHA in Rodents
| Animal Model | Dosage/Concentration | Vehicle/Formulation | Administration Route | Study Duration | Reference(s) |
| Rats | 2, 20, or 200 mg/kg body weight | Corn oil, DMSO, 15% polyethylene glycol-400 | Oral gavage | Single dose | [5] |
| Rats | 0.125%, 0.25%, or 0.5% (w/w) in diet | Mixed in diet | Dietary | Throughout development (pre-conception to 90 days postnatal) | |
| Rats | 12,000 ppm (1.2%) in diet | Mixed in diet | Dietary | 110 weeks | |
| Rats | 0.5%, 1.0%, and 2.0% in diet | Mixed in diet | Dietary | 2 weeks after DEN initiation | |
| Mice | 50 mg/kg body weight | Not specified | Oral gavage | Single dose | |
| Mice | 0.02% or 0.2% in diet | Semisynthetic powder diet | Dietary | 9 or 30 days |
Table 2: Oral Administration of BHA in Other Animal Models
| Animal Model | Dosage/Concentration | Vehicle/Formulation | Administration Route | Study Duration | Reference(s) |
| Rabbits | 50, 100, and 150 mg/kg of feed | Mixed in basal diet | Dietary | 60 days | |
| Dogs | 0.25%, 0.5%, and 1.0% (w/w) in diet | Mixed in diet | Dietary | 6 months |
Table 3: Intraperitoneal (IP) Administration of BHA
| Animal Model | Dosage | Vehicle | Administration Route | Key Finding | Reference(s) |
| Mice and Rats | LD50 determination | DMSO or olive oil | Intraperitoneal injection | IP LD50 was lower than oral LD50, especially with DMSO |
Experimental Protocols
Preparation of BHA for Oral Gavage
Objective: To prepare a BHA solution or suspension for oral administration to rodents.
Materials:
-
This compound (BHA), powder
-
Vehicle (e.g., corn oil, olive oil, 0.5% methylcellulose)
-
Glass beaker or vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
-
Appropriately sized gavage needles (stainless steel or flexible plastic)
-
Syringes
Procedure:
-
Calculate the required amount of BHA and vehicle. Based on the desired concentration (e.g., mg/mL) and the total volume needed for the study, calculate the mass of BHA and the volume of the vehicle.
-
Weigh the BHA. Accurately weigh the calculated amount of BHA powder using an analytical balance.
-
Dissolve or suspend the BHA.
-
For oil-based vehicles (corn oil, olive oil): Add the weighed BHA to the vehicle in a glass beaker. Gently warm the mixture (e.g., to 37°C) and stir using a magnetic stirrer until the BHA is completely dissolved. BHA is soluble in fats and oils.
-
For aqueous suspensions (e.g., 0.5% methylcellulose): Gradually add the BHA powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Ensure homogeneity. Visually inspect the solution or suspension to ensure it is homogeneous and free of clumps. For suspensions, continue to stir or vortex immediately before each administration to maintain uniformity.
-
Storage. Store the prepared formulation in a tightly sealed, light-protected container at the recommended temperature (typically room temperature or 4°C). Check for stability over the intended period of use.
Administration of BHA by Oral Gavage in Rodents
Objective: To accurately administer a defined volume of a BHA formulation directly into the stomach of a mouse or rat.
Procedure:
-
Animal Restraint. Properly restrain the animal to prevent movement and ensure the head and neck are aligned with the body.
-
Gavage Needle Selection. Choose an appropriately sized gavage needle based on the size of the animal. The tip of the needle should reach from the mouth to the last rib without being inserted further.
-
Needle Insertion. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration. Once the needle is in the correct position, slowly administer the BHA formulation.
-
Withdrawal. Gently remove the gavage needle in a single, smooth motion.
-
Monitoring. Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Preparation of BHA for Intraperitoneal (IP) Injection
Objective: To prepare a sterile BHA solution for intraperitoneal administration.
Materials:
-
This compound (BHA), powder
-
Vehicle (e.g., sterile corn oil, DMSO)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile filter (if necessary)
Procedure:
-
Calculate and weigh BHA. As described for oral gavage preparation.
-
Dissolve BHA. In a sterile vial, dissolve the BHA in the chosen sterile vehicle. DMSO and oils are common solvents.
-
Sterilization. If the vehicle is not pre-sterilized, the final solution may need to be sterile-filtered using a 0.22 µm filter, provided the viscosity of the solution allows for it.
-
Storage. Store the sterile solution in a sealed, sterile vial, protected from light.
Administration of BHA by Intraperitoneal (IP) Injection in Mice
Objective: To administer a defined volume of a BHA solution into the peritoneal cavity of a mouse.
Procedure:
-
Animal Restraint. Restrain the mouse, typically by scruffing the neck and securing the tail, to expose the abdomen.
-
Injection Site. Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Needle Insertion. Insert a sterile needle (typically 25-27 gauge) at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration. Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated, which would indicate incorrect placement.
-
Injection. Inject the BHA solution slowly into the peritoneal cavity.
-
Withdrawal. Remove the needle and return the animal to its cage.
-
Monitoring. Observe the animal for any adverse reactions at the injection site or signs of distress.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by BHA
BHA has been shown to modulate several key signaling pathways, primarily related to its antioxidant and pro-apoptotic effects.
Caption: Signaling pathways modulated by BHA.
Experimental Workflow for an In Vivo BHA Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of BHA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. This compound Exerts Neurotoxic Effects by Promoting Cytosolic Calcium Accumulation and Endoplasmic Reticulum Stress in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Butylated Hydroxyanisole (BHA) Solubility Issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of dissolving Butylated Hydroxyanisole (BHA) in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (BHA) so difficult to dissolve in water?
A: BHA is a lipophilic (fat-loving) molecule with a waxy, solid structure.[1][2] Its chemical structure limits its ability to form hydrogen bonds with water molecules, leading to very low solubility in aqueous solutions.[1][3] It is considered insoluble or practically insoluble in water.[4]
Q2: What is the actual solubility of BHA in water?
A: The aqueous solubility of BHA is very low. Reported values are approximately 0.213 g/L (or ~0.02 g/100 mL) at 25°C. This limited solubility makes it challenging to prepare aqueous stock solutions at concentrations required for many biological experiments.
Q3: What will happen if I add BHA powder directly to my cell culture medium or aqueous buffer?
A: Directly adding BHA powder to an aqueous medium will likely result in the powder not dissolving. It may float on the surface or settle at the bottom, failing to create a homogenous solution. This can lead to inaccurate and non-reproducible experimental results. Attempts to directly solubilize water-insoluble antioxidants in aqueous solutions have generally only achieved very low, often ineffective, concentrations.
Q4: I managed to dissolve BHA in an organic solvent, but it precipitated when I added it to my final buffer. What went wrong?
A: This is a common issue known as "crashing out" or precipitation. It occurs when the concentration of BHA exceeds its saturation point in the final aqueous medium. The organic solvent from your stock solution disperses into the water, and if the final concentration of the co-solvent is not high enough to keep the BHA dissolved, the BHA will precipitate out. The final pH and temperature of the solution can also influence this process.
Q5: My cell culture medium turned cloudy after adding my BHA stock solution. Is this precipitation?
A: Cloudiness or turbidity is a strong indicator of precipitation. This can be caused by the BHA itself falling out of solution or by interactions between the BHA, its solvent, and components in the medium, such as salts or proteins. It is crucial to distinguish this from microbial contamination, which can also cause turbidity.
Data Presentation
Physicochemical Properties of BHA
| Property | Value | References |
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molecular Weight | 180.24 g/mol | |
| Appearance | White or slightly yellow, waxy solid | |
| Melting Point | 48 to 55 °C | |
| Boiling Point | 264 to 270 °C | |
| Water Solubility | ~0.213 g/L (Insoluble) |
BHA Solubility in Various Solvents
| Solvent | Solubility | References |
| Water | Insoluble (<0.1 g/100 mL) | |
| Ethanol (50%) | Soluble | |
| Ethanol (Absolute) | Freely Soluble (25g/100ml at 25°C) | |
| Propylene Glycol | Soluble (50g/100ml at 25°C) | |
| Glycerin | Soluble (1g/100ml at 25°C) | |
| Fats and Oils | Soluble | |
| Chloroform | Soluble | |
| Petroleum Ether | Soluble |
Troubleshooting Guide: Enhancing BHA Solubility
Here are several methods to overcome BHA solubility issues, presented in a question-and-answer format.
Issue: BHA powder is not dissolving in my aqueous solution.
This is the most common challenge. A "pre-dissolution" or solubilization step is required before adding BHA to your final aqueous medium.
Solution 1: Use a Co-solvent to Create a Concentrated Stock Solution
How does it work? Co-solvents are water-miscible organic solvents in which BHA is highly soluble. By first dissolving BHA in a small amount of a suitable co-solvent, you create a concentrated stock that can then be diluted into the final aqueous medium.
Which co-solvents are effective?
-
Propylene Glycol: An excellent and widely used solvent for BHA.
-
Ethanol: Highly effective at dissolving BHA.
-
Dimethyl Sulfoxide (DMSO): Commonly used in cell culture experiments, but check for compatibility with your specific assay as it can have biological effects.
Workflow for Choosing a Solubilization Strategy
Caption: A decision workflow for addressing BHA solubility challenges.
Solution 2: Form a Cyclodextrin Inclusion Complex
How does it work? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the lipophilic BHA molecule within their cavity, forming a water-soluble "inclusion complex" that can be readily dissolved in aqueous media. This technique can significantly enhance the aqueous solubility of poorly soluble compounds.
Which cyclodextrins are effective?
-
β-Cyclodextrin (β-CD): Commonly used, but has relatively low water solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A more soluble derivative often preferred for its enhanced solubilizing capacity.
Mechanism of Cyclodextrin Encapsulation
Caption: Diagram showing BHA encapsulation by a cyclodextrin molecule.
Solution 3: Use Advanced Delivery Systems (Nanoemulsions & Liposomes)
How do they work? For highly sensitive applications or in vivo studies, advanced drug delivery systems can be employed.
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can encapsulate lipophilic compounds like BHA, enhancing their stability and dispersibility in aqueous solutions.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can enclose BHA within their hydrophobic membrane, allowing for dispersion in an aqueous phase.
Issue: My BHA precipitates after adding the stock solution to my final medium.
This indicates that while the stock solution is stable, the final concentration of BHA and/or the co-solvent is not compatible with the final aqueous medium.
Troubleshooting Steps:
-
Reduce the Final BHA Concentration: You may be exceeding the solubility limit in the final medium. Try preparing a more dilute final solution.
-
Optimize the Co-solvent Concentration: Ensure the final concentration of the co-solvent (e.g., propylene glycol) is sufficient to maintain solubility. A final concentration of 0.1% to 1% is often required, but this must be optimized and checked for cytotoxicity in your specific experimental system.
-
Slow Down the Addition: Add the BHA stock solution very slowly (dropwise) to the final medium while continuously and vigorously stirring or vortexing. This helps prevent localized high concentrations that can trigger precipitation.
-
Consider Temperature: Avoid adding a cold stock solution to warm media, as temperature shifts can cause precipitation. Allow both solutions to reach the same temperature before mixing.
-
Utilize Carrier Proteins: In some cases, proteins like bovine serum albumin (BSA) can act as carriers for insoluble compounds, helping to keep them in solution or uniformly dispersed. The BHA, dissolved in a water-miscible solvent, can bind non-covalently to the protein.
Experimental Protocols
Protocol 1: Preparing a BHA Stock Solution with Propylene Glycol
Objective: To create a concentrated, clear stock solution of BHA that can be easily diluted into a larger aqueous phase.
Materials:
-
This compound (BHA) powder
-
Propylene Glycol
-
Glass beaker or vial
-
Magnetic stirrer and stir bar (or vortex mixer)
Methodology:
-
Determine the desired stock concentration (e.g., 100 mM or 200 mM).
-
Weigh the required amount of BHA powder and place it in the glass beaker.
-
Add the calculated volume of Propylene Glycol. A common starting ratio is 5 to 10 parts glycol for every 1 part BHA by weight.
-
Begin stirring at a moderate speed. BHA is soluble in propylene glycol but dissolution may take time.
-
Continue stirring until the BHA powder is completely dissolved and the solution is clear. This may take up to an hour at room temperature.
-
Gentle warming (e.g., to 40-50°C) can be used to accelerate dissolution, but avoid high heat.
-
Store the stock solution in a tightly sealed container, protected from light, at the recommended temperature.
Protocol 2: Enhancing BHA Solubility using HP-β-Cyclodextrin
Objective: To prepare a BHA/cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound (BHA)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir plate
Methodology:
-
Prepare an aqueous solution of HP-β-CD at a desired molar concentration (e.g., 10 mM) in your buffer.
-
Prepare a concentrated stock solution of BHA in a minimal amount of a water-miscible solvent like ethanol (e.g., 1 M).
-
While vigorously stirring the HP-β-CD solution, slowly add the BHA stock solution dropwise. The molar ratio of BHA to cyclodextrin is critical and often needs to be optimized (a 1:1 or 1:2 ratio is a common starting point).
-
Allow the mixture to stir for several hours (e.g., 4-24 hours) at room temperature to facilitate the formation of the inclusion complex.
-
The resulting solution should be clear. It can be sterile-filtered if required for cell culture applications.
Protocol 3: Preparation of BHA-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate BHA within lipid vesicles for improved delivery in aqueous systems.
Materials:
-
This compound (BHA)
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., Chloroform, Ethanol)
-
Aqueous buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Methodology:
-
Dissolve BHA, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension in a bath sonicator or pass it through an extruder with defined pore-size membranes. This process creates smaller, more uniform vesicles (SUVs).
-
The resulting liposomal suspension contains encapsulated BHA ready for experimental use.
BHA Biological Activity Context
BHA is known to act as an antioxidant by trapping free radicals. Its biological activities can involve the modulation of key cellular signaling pathways. Understanding these pathways can be critical for interpreting experimental results. For instance, BHA has been shown to activate distinct mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated protein kinase 2 (ERK2) and c-Jun N-terminal kinase 1 (JNK1).
Simplified BHA-Modulated MAPK Signaling Pathway
Caption: BHA can activate MAPK pathways like ERK2 and JNK1.
References
Preventing the degradation of Butylated Hydroxyanisole during sample analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of Butylated Hydroxyanisole (BHA) during sample analysis. Our goal is to help you ensure the accuracy and reliability of your analytical results.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of BHA, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent BHA Recovery
Question: My analytical results show lower than expected or highly variable concentrations of BHA. What could be the cause, and how can I fix it?
Answer:
Low or inconsistent recovery of BHA is a common issue that can stem from several factors throughout the analytical workflow, from sample preparation to analysis. BHA is susceptible to degradation under certain conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Sample Preparation Issues | BHA can degrade during extraction due to exposure to heat, light, or incompatible solvents. The choice of extraction method can also significantly impact recovery. | Optimize Extraction: * Solvent Selection: Use solvents that have been shown to provide good recovery for BHA, such as acetonitrile or iso-octane. Avoid prolonged exposure to solvents that may promote degradation, especially at elevated temperatures. * Method Comparison: If possible, compare the recovery of BHA using different extraction techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For complex matrices, SPE may offer cleaner extracts and better recovery. * Minimize Evaporation: Avoid or minimize solvent evaporation steps, as this can lead to loss of the somewhat volatile BHA. If evaporation is necessary, perform it at room temperature under a gentle stream of nitrogen. |
| Storage and Handling | Improper storage of samples and standards can lead to significant degradation of BHA. Exposure to light and elevated temperatures are primary concerns. | Proper Storage: * Store stock solutions, standards, and samples in amber glass vials to protect them from light. * Refrigerate (2-8°C) or freeze (-20°C) samples and standards for both short-term and long-term storage. Studies have shown that BHA in methanol is stable for about a year at 4°C.[1] * Prepare fresh working standards regularly. |
| pH Effects | BHA is more susceptible to degradation at higher pH levels.[2] The pH of your sample matrix or mobile phase can influence its stability. | Control pH: * If working with aqueous samples or mobile phases, maintain a neutral or slightly acidic pH (below 9) to minimize degradation.[2] * Buffer your mobile phase to ensure a stable pH throughout the analysis. |
| Oxidation | As an antioxidant, BHA is designed to be oxidized. Exposure to air (oxygen) and oxidizing agents during sample preparation can lead to its degradation. | Minimize Oxidation: * Work quickly during sample preparation to minimize exposure to air. * Consider using deoxygenated solvents or purging samples with an inert gas like nitrogen. * Avoid using oxidizing agents in your sample preparation workflow. |
Experimental Workflow for Optimizing BHA Recovery
Caption: Troubleshooting workflow for low or inconsistent BHA recovery.
Issue 2: Chromatographic Problems (Peak Tailing, Ghost Peaks)
Question: I'm observing peak tailing or ghost peaks in my HPLC chromatograms for BHA. What are the likely causes and solutions?
Answer:
Peak shape issues and extraneous peaks can significantly affect the accuracy of BHA quantification. These problems often point to interactions within the HPLC system or contamination.
Troubleshooting Peak Tailing:
Peak tailing for BHA, an acidic compound, can occur due to secondary interactions with the stationary phase.
Logical Troubleshooting Flow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing for BHA.
Troubleshooting Ghost Peaks:
Ghost peaks are unexpected peaks that appear in a chromatogram, which can be due to contamination or issues with the mobile phase.
Potential Causes and Solutions for Ghost Peaks:
| Potential Cause | Explanation | Recommended Solution(s) |
| Mobile Phase Contamination | Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.[2] | * Use high-purity, HPLC-grade solvents and fresh mobile phase.[2] * Filter the mobile phase before use. * Clean solvent reservoirs regularly. |
| System Contamination | Contaminants can be introduced from various parts of the HPLC system, including the injector, tubing, or seals. | * Run blank injections (injecting only the mobile phase) to confirm the source of the ghost peaks. * Flush the entire system with a strong solvent (e.g., isopropanol) to remove contaminants. |
| Sample Carryover | Residual BHA or matrix components from a previous injection can be carried over to the next run, appearing as a ghost peak. | * Optimize the needle wash procedure in the autosampler. Use a strong solvent for the wash. * Inject a blank after a high-concentration sample to check for carryover. |
| BHA Degradation Products | Degradation of BHA in the sample or standard solution can lead to the formation of new compounds that elute as separate peaks. | * Follow proper storage and handling procedures for samples and standards to minimize degradation. * If degradation is suspected, prepare fresh standards and re-analyze. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause BHA degradation during analysis?
A1: The main factors contributing to BHA degradation are:
-
High pH: BHA is unstable at high pH levels (pH ≥ 9).
-
Light Exposure: Photodegradation can occur, especially under UV light.
-
High Temperatures: BHA can degrade at elevated temperatures.
-
Oxidizing Agents: As an antioxidant, BHA is susceptible to oxidation.
Q2: What is the best way to store BHA standards and samples?
A2: To ensure the stability of your BHA solutions, follow these storage guidelines:
-
Container: Use amber glass vials to protect from light.
-
Temperature: Store at refrigerated (2-8°C) or frozen (-20°C) temperatures. A study has shown that BHA in methanol is stable for about one year at 4°C.
-
Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen to minimize oxidation.
Q3: Which solvent should I use to prepare my BHA stock and working solutions?
A3: Methanol and acetonitrile are commonly used solvents for BHA analysis. Studies have shown good stability of BHA in methanol under proper storage conditions. Acetonitrile has also been shown to provide high recovery of BHA after solvent evaporation. The choice may also depend on the specific analytical method and the sample matrix.
Q4: Can the sample matrix affect the stability of BHA?
A4: Yes, the sample matrix can have a significant impact on BHA stability. Components within the matrix can catalyze degradation reactions. For example, metal ions can promote oxidation. The pH of the matrix is also a critical factor. It is important to evaluate the stability of BHA in the specific sample matrix you are working with.
Q5: What are some common degradation products of BHA?
A5: The degradation of BHA can lead to the formation of several byproducts, including products of O-demethylation, dimerization, and oxidation. In reversed-phase HPLC, these degradation products may appear as additional peaks in the chromatogram, which can potentially interfere with the analysis of BHA or other analytes.
Quantitative Data Summary
The following tables summarize available quantitative data on the stability and recovery of BHA under various conditions.
Table 1: Stability of BHA in Solution
| Solvent | Temperature | Storage Duration | BHA Remaining (%) | Reference |
| Methanol | 4°C | 1 year | ~100% | |
| Methanol with Ascorbic Acid | -20°C | 1 year | Potential decrease | |
| 80% v/v Hydroalcoholic Solution | 22 ± 2°C | Not specified | Stable | |
| 80% v/v Hydroalcoholic Solution (pH ≥ 9) | 22 ± 2°C | Not specified | Unstable |
Table 2: Recovery of BHA with Different Extraction/Preparation Methods
| Method | Solvent | Matrix | Recovery (%) | Reference |
| Solvent Evaporation | n-hexane | Standard Solution | ~85% | |
| Solvent Evaporation | iso-octane | Standard Solution | ~90% | |
| Solvent Evaporation | Acetonitrile | Standard Solution | ~98% | |
| Solvent Evaporation | Methanol | Standard Solution | ~92% | |
| LLE | Hexane | Food | 92-98% | |
| LLE | Not specified | Personal Care Products | 92.1-105.9% |
Experimental Protocols
Protocol 1: Preparation and Storage of BHA Standard Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of BHA standard.
-
Dissolve in HPLC-grade methanol or acetonitrile in a Class A amber volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial with a PTFE-lined cap at 2-8°C.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the mobile phase or a solvent compatible with your analytical method.
-
Prepare fresh working solutions daily or as needed based on stability studies.
-
Protocol 2: General HPLC Method for BHA Analysis
This is a general starting point; method parameters should be optimized for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or acetic acid to control pH). A typical starting point could be 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at approximately 280 nm.
-
Column Temperature: 25-30°C.
References
Technical Support Center: Optimization of BHA Concentration for Effective In Vitro Antioxidant Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylated Hydroxyanisole (BHA) in in vitro antioxidant activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of BHA's antioxidant activity?
A1: this compound (BHA) is a synthetic phenolic antioxidant that primarily acts as a free radical scavenger. Its antioxidant mechanism involves donating a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it and terminating the chain reaction of oxidation.[1][2] BHA can also modulate cellular signaling pathways, such as the NF-κB and MAPK pathways, to reduce inflammation and oxidative stress.[1]
Q2: What are the most common in vitro assays to measure BHA's antioxidant activity?
A2: The most common in vitro assays to evaluate the antioxidant activity of BHA are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2][3] These assays are popular due to their simplicity, speed, and reliability.
Q3: What is a typical effective concentration range for BHA in these assays?
A3: The effective concentration of BHA can vary depending on the specific assay and experimental conditions. However, based on reported IC50 values (the concentration required to inhibit 50% of the radical activity), a general starting range for DPPH and ABTS assays is between 10 µg/mL and 200 µg/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Poor Solubility of BHA in Aqueous Assay Solutions
-
Question: I am observing precipitation or turbidity when I add my BHA stock solution to the aqueous reaction mixture for my antioxidant assay. What should I do?
-
Answer: BHA is known to have low water solubility. To overcome this, prepare your stock solution in an appropriate organic solvent such as ethanol, methanol, or DMSO. When adding the BHA stock to the aqueous assay medium, ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with the assay. You can also try gently warming the solution or using a co-solvent system if solubility issues persist. It's crucial to run a solvent control to account for any potential effects of the solvent on the assay results.
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: My results for BHA's antioxidant activity are varying significantly between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Reagent Stability: Ensure that your radical solutions (DPPH and ABTS•+) are freshly prepared and protected from light, as they can degrade over time.
-
Incubation Time and Temperature: Standardize the incubation time and temperature for your assays. Radical scavenging reactions are time-dependent, and temperature can affect reaction kinetics. A typical incubation time for DPPH and ABTS assays is 30 minutes in the dark at room temperature.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent volumes, especially for the radical solutions and the antioxidant standards.
-
Purity of BHA: Use a high-purity grade of BHA (≥98.5%) for preparing your standard solutions to ensure accuracy in your calibration curves.
-
Issue 3: Interference with Assay Reagents
-
Question: I suspect that BHA might be interfering with the colorimetric readings of my assay. How can I check for and mitigate this?
-
Answer: It is possible for colored compounds to interfere with spectrophotometric measurements. To address this, run a sample blank for each BHA concentration. The sample blank should contain the BHA sample and the solvent but not the radical (DPPH or ABTS). Subtract the absorbance of the sample blank from the absorbance of the corresponding test sample to correct for any background absorbance from BHA itself.
Issue 4: Cytotoxicity of BHA in Cell-Based Assays
-
Question: I am planning to use BHA in a cell-based antioxidant assay. At what concentration does BHA become toxic to cells?
-
Answer: BHA can exhibit cytotoxic effects at higher concentrations. The 50% cytotoxic concentration (CC50) for BHA in various cell lines has been reported to be in the range of 0.2-0.3 mM. In Vero cells, an EC50 value of 32 µM was observed. It is crucial to determine the non-toxic concentration range of BHA for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion) before performing your antioxidant experiments.
Data Presentation
Table 1: IC50 Values of BHA in Common In Vitro Antioxidant Assays
| Assay | IC50 Value (µg/mL) | Source |
| DPPH | 112.05 | |
| ABTS | 29.82 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Cytotoxic Concentrations of BHA in Different Cell Lines
| Cell Line | Cytotoxic Concentration (CC50/EC50) | Source |
| Human promyelocytic leukemia (HL-60) | 0.2 - 0.3 mM | |
| Human squamous cell carcinoma (HSC-2) | 0.2 - 0.3 mM | |
| Vero (mammalian kidney) | 32 µM |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of BHA Standard Solutions: Prepare a stock solution of BHA in methanol or ethanol. From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 3 mL of each BHA standard solution.
-
Include a control sample containing 1 mL of DPPH solution and 3 mL of the solvent.
-
Vigorously shake the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the BHA concentration to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM solution of ABTS in water. React this solution with 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of BHA Standard Solutions: Prepare a stock solution of BHA and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add 2 mL of the diluted ABTS•+ solution to 1 mL of each BHA standard solution.
-
Include a control sample with 2 mL of ABTS•+ solution and 1 mL of the solvent.
-
Mix and incubate the solutions in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of BHA Standard Solutions: Prepare a stock solution of BHA and a series of dilutions.
-
Assay Procedure:
-
Add 150 µL of the FRAP reagent to a microplate well.
-
Add 20 µL of the BHA standard solution to the well.
-
Include a blank with 150 µL of FRAP reagent and 20 µL of the solvent.
-
Incubate the plate at 37°C for 4-10 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known antioxidant like Trolox or FeSO4. The antioxidant capacity of BHA is expressed as equivalents of the standard.
Mandatory Visualizations
Caption: BHA's dual antioxidant mechanism: radical scavenging and cellular signaling modulation.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
Mitigating matrix effects in the analysis of Butylated Hydroxyanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Butylated Hydroxyanisole (BHA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of BHA in various complex matrices.
Issue 1: Poor recovery of BHA from fatty food matrices (e.g., edible oils, shortenings).
-
Possible Cause: Inefficient extraction of the lipophilic BHA from the complex lipid matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent is appropriate for extracting BHA from a lipid-rich environment. A common approach is to use acetonitrile, as it is immiscible with fats at low temperatures, allowing for effective partitioning.[1]
-
Incorporate a Freezing Step (Lipid Removal): After the initial extraction with acetonitrile, cool the extract at a low temperature (e.g., -20°C for at least one hour). This will cause a significant portion of the lipids to precipitate. Centrifuge the cold sample and collect the supernatant for further cleanup.
-
Employ Dispersive Solid-Phase Extraction (d-SPE): Use a d-SPE cleanup step with a combination of sorbents to remove remaining lipids and other interferences. A common combination for fatty matrices is Primary Secondary Amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences.
-
Verify with a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for BHA is highly recommended to compensate for any remaining matrix effects and extraction inefficiencies.
-
Issue 2: Significant signal suppression observed during LC-MS/MS analysis of BHA in cosmetic products (e.g., creams, lotions).
-
Possible Cause: Co-elution of matrix components such as emulsifiers, thickeners, and other active ingredients that interfere with the ionization of BHA in the mass spectrometer source.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: A simple dilution may not be sufficient. Implement a robust Solid-Phase Extraction (SPE) protocol. A reversed-phase sorbent (e.g., C18) is a good starting point.
-
Optimize Chromatographic Separation: Modify the LC gradient to improve the separation of BHA from interfering matrix components. A slower, more gradual gradient can often resolve co-eluting peaks.
-
Evaluate Different Ionization Sources/Parameters: If available, compare the performance of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize BHA signal and minimize the influence of matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.
-
Issue 3: Inconsistent and low recovery of BHA from plasma or serum samples.
-
Possible Cause: Inefficient protein precipitation or binding of BHA to plasma proteins.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: Acetonitrile is a commonly used and effective solvent for protein precipitation.[2] Ensure a sufficient volume of cold acetonitrile is used (typically a 3:1 or 4:1 ratio of solvent to plasma) and that the mixture is vortexed thoroughly.
-
Centrifugation Conditions: After adding the precipitation solvent, ensure adequate centrifugation time and speed to achieve a compact protein pellet and a clear supernatant.
-
Consider Alternative Extraction Methods: If protein precipitation continues to yield poor results, consider a liquid-liquid extraction (LLE) or a supported liquid extraction (SLE) protocol, which can provide a cleaner extract.
-
Use of an Internal Standard: As with other matrices, employing a SIL-IS is the best practice to correct for variability in recovery and matrix effects in biological fluids.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact BHA analysis?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of BHA. In complex matrices like food and cosmetics, these effects can be significant.
Q2: What is the "gold standard" for compensating for matrix effects in BHA analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS has the same chemical properties and chromatographic retention time as BHA but a different mass. This allows it to co-elute with the analyte and experience the same matrix effects, enabling accurate correction of the signal and reliable quantification.
Q3: When should I use QuEChERS, SPE, or LLE for BHA sample preparation?
A3: The choice of sample preparation technique depends on the matrix:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a good choice for multi-residue analysis in a wide range of food matrices, especially those with high water content. For fatty matrices, modifications such as a freezing step are necessary.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that is well-suited for complex and "dirty" matrices like cosmetics and biological fluids. It can provide a very clean extract, significantly reducing matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that is effective for separating BHA from matrices where it has a distinct solubility profile, such as edible oils.
Q4: How can I quantitatively assess the extent of matrix effects in my method?
A4: The matrix effect can be quantitatively evaluated by comparing the peak area of BHA in a standard solution prepared in a pure solvent to the peak area of BHA spiked into a blank matrix extract at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for BHA analysis in different matrices from various studies.
Table 1: Recovery of BHA using Different Extraction Techniques
| Matrix | Extraction Method | Analyte | Recovery (%) | Reference |
| Edible Vegetable Oil | Liquid-Liquid Extraction (LLE) | BHA | 91.8 | [3] |
| Edible Vegetable Oil | QuEChERS | BHA | 85-115 | [1] |
| Human Plasma | Protein Precipitation (Acetonitrile) | - | >80 | |
| Various Feed Materials | QuEChERS | - | 70-120 |
Table 2: Matrix Effects of BHA in Various Food Matrices
| Matrix | Analytical Method | Matrix Effect | Reference |
| Edible Vegetable Oil | SFC-MS/MS | Analyte dependent suppression and enhancement | |
| Spices | LC-MS/MS | Strong ion suppression (up to -89%) | |
| Maize | LC-MS/MS | Moderate ion suppression | |
| Tomato | LC-MS/MS | Ion suppression | |
| Capsicum | LC-MS/MS | High variability in matrix effect |
Experimental Protocols
Protocol 1: QuEChERS Extraction of BHA from Fatty Food Matrices
-
Sample Homogenization: Weigh 10 g of the homogenized fatty food sample into a 50 mL centrifuge tube.
-
Acetonitrile Extraction: Add 10 mL of acetonitrile.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Vortex and Centrifuge: Vortex the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Freezing Step: Transfer the acetonitrile supernatant to a clean tube and place it in a freezer at -20°C for at least 60 minutes to precipitate the lipids.
-
Centrifuge Again: Centrifuge the cold extract at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Take an aliquot of the cold supernatant and add it to a d-SPE tube containing MgSO₄, PSA, and C18 sorbents.
-
Final Centrifugation and Analysis: Vortex for 30 seconds and centrifuge at high speed for 5 minutes. The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of BHA from a Cosmetic Cream
-
Sample Dissolution: Weigh 1 g of the cosmetic cream into a 50 mL centrifuge tube. Add 10 mL of a suitable solvent like methanol or a mixture of methanol and water to dissolve the sample. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed to pellet any insoluble excipients.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 20% methanol in water) to remove polar interferences.
-
Elution: Elute the BHA from the cartridge with a strong solvent (e.g., 5 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation for BHA Analysis in Human Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Addition of Internal Standard: Add the SIL-IS solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at ≥10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of BHA.
Caption: A decision tree for troubleshooting common issues in BHA analysis.
References
- 1. Multi-Residue Analysis of Chemical Additives in Edible Vegetable Oils Using QuEChERS Extraction Method Followed by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting poor peak resolution in HPLC analysis of BHA
Welcome to the technical support center for the HPLC analysis of Butylated hydroxyanisole (BHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for BHA analysis?
A typical reversed-phase HPLC method for the analysis of BHA uses a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous component (like water), often with an acid modifier to control pH. Detection is commonly performed using a UV detector at approximately 280 nm or 290 nm.[1][2][3][4] A validated method for the simultaneous determination of BHA and other phenolic compounds utilized a mobile phase of acetonitrile and water:acetic acid (99:1 v/v) in a 90:10 v/v ratio, with a flow rate of 0.8 mL/min.[1]
Q2: My BHA peak is showing poor resolution or is co-eluting with other peaks. What should I do?
Poor resolution in HPLC analysis can stem from several factors related to the mobile phase, column, or other instrumental parameters. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor Peak Resolution
Caption: A stepwise workflow for troubleshooting poor peak resolution in HPLC analysis.
Here are detailed troubleshooting steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Solvent Ratio: Modifying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact retention and resolution. For reversed-phase HPLC, decreasing the organic content will generally increase retention times and may improve the separation of closely eluting peaks.
-
Modify Mobile Phase pH: BHA is a phenolic compound, and the pH of the mobile phase can affect its ionization state. Adjusting the pH with a suitable acid, such as acetic acid or formic acid, can alter selectivity and improve resolution. For phenolic compounds, a lower pH (e.g., around 3.5) often yields better results by suppressing the ionization of silanol groups on the column packing, which can cause peak tailing.
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice versa. The different solvent properties can alter the selectivity of the separation.
-
-
Adjust Instrumental Parameters:
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Adjust the Column Temperature: Temperature can influence selectivity. Experimenting with different column temperatures (e.g., in 5 °C increments) may improve the separation of BHA from interfering peaks. Higher temperatures generally lead to shorter retention times and can improve peak shape.
-
-
Evaluate the Column:
-
Consider a Different Stationary Phase: If mobile phase optimization is not sufficient, a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18) may provide the necessary selectivity for your sample matrix.
-
Use a Longer Column or a Column with Smaller Particles: Increasing the column length or using a column with smaller particle sizes can increase the overall efficiency of the separation and improve resolution.
-
Q3: My BHA peak is tailing. What are the common causes and solutions?
Peak tailing, where the back of the peak is elongated, is a common issue when analyzing polar compounds like BHA. It can compromise resolution and affect accurate quantification.
Logical Relationship of Peak Tailing Causes and Solutions
Caption: Common causes of peak tailing and their corresponding solutions.
-
Secondary Interactions: The hydroxyl group on BHA can interact with residual silanol groups on the silica-based stationary phase of the column, leading to tailing.
-
Solution: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) by adding an acid like formic or phosphoric acid can suppress the ionization of these silanol groups, minimizing these secondary interactions. Using a highly deactivated, end-capped column can also significantly reduce these effects.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components at the column inlet or the formation of a void in the packing material can distort peak shape.
-
Solution: Employ a guard column to protect the analytical column from contaminants. If the column is contaminated, flushing it with a strong solvent may help. If a void has formed, the column may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting the sample or reducing the injection volume.
-
Q4: My BHA peak is fronting. What could be the issue?
Peak fronting, where the front of the peak is distorted, is less common than tailing but can also affect quantification.
-
Sample Overload: This is one of the most common causes of peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, inject the smallest possible volume of your sample solution.
-
-
Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (e.g., >95% water) can cause the C18 chains to collapse, leading to poor peak shape and a sudden decrease in retention time.
-
Solution: Flush the column with 100% acetonitrile to try and regenerate the stationary phase. To prevent this, use a column specifically designed for highly aqueous mobile phases (e.g., an AQ-type C18 column).
-
Q5: I am observing split peaks for BHA. What is the cause?
Split peaks can arise from several issues, from the sample preparation to the column itself.
-
Contamination or Void at the Column Inlet: A partially blocked frit or a void in the column packing can cause the sample to be distributed unevenly onto the column, resulting in split peaks for all analytes in the chromatogram.
-
Solution: Replace the column inlet frit if it is blocked. If a void has formed, the column will likely need to be replaced. Using a guard column can help prevent this.
-
-
Sample Solvent Effect: If the sample solvent is not compatible with the mobile phase, it can cause peak splitting, especially with larger injection volumes.
-
Solution: Dissolve the sample in the mobile phase.
-
-
Co-elution: The split peak may actually be two different compounds eluting very close to each other.
-
Solution: Optimize the mobile phase composition or temperature to improve the separation.
-
Quantitative Data Summary
The following tables summarize the impact of key HPLC parameters on the analysis of phenolic compounds, including BHA.
Table 1: Effect of Mobile Phase pH on Resolution Factor (Rs)
| pH of Mobile Phase (Aqueous Component) | Resolution Factor (Rs) between BHT and OMC* |
| 3.5 | 1.98 |
| 4.0 | 1.92 |
| 7.0 | 0.79 |
Data from a study on the simultaneous analysis of BHA, BHT, and OMC. A higher Rs value indicates better separation. A value > 1.5 is generally considered baseline resolution.
Table 2: Effect of Flow Rate on Retention Time (RT) of BHA
| Flow Rate (mL/min) | Retention Time of BHA (minutes) |
| 0.10 | 6.84 |
| 0.25 | 5.92 |
| 0.50 | 4.45 |
| 0.80 | 3.12 |
| 1.00 | 2.51 |
| 1.25 | 2.13 |
Data adapted from a study on phenolic compounds. As flow rate increases, retention time decreases.
Experimental Protocols
Protocol 1: Optimized HPLC Method for the Determination of BHA
This protocol is based on a validated method for the simultaneous analysis of BHA, Butylated hydroxytoluene (BHT), and Octyl methoxycinnamate (OMC).
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile (Solvent A) and Water:Acetic Acid (99:1, v/v) (Solvent B).
-
Elution Mode: Isocratic elution with a ratio of 90% A to 10% B.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Preparation:
-
Prepare a stock solution of BHA in a suitable solvent such as acetonitrile or methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range appropriate for the expected sample concentrations. A dynamic range of 1 to 250 mg/L has been validated.
-
-
Sample Preparation:
-
Accurately weigh the sample and extract the BHA using a suitable solvent.
-
Filter the sample extract through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify the BHA peak by comparing the retention time with that of the standard.
-
Quantify the amount of BHA in the sample by comparing the peak area with the calibration curve generated from the standards.
-
References
Technical Support Center: Addressing Interference from Butylated Hydroxyanisole (BHA) in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate interference caused by butylated hydroxyanisole (BHA) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHA) and why is it a concern in biochemical assays?
This compound (BHA) is a synthetic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1][2][3] In a research setting, its antioxidant properties are often utilized to study the role of reactive oxygen species (ROS) in various cellular processes.[4][5] However, BHA can directly interfere with assay components, leading to inaccurate results. Concerns arise from its potential to produce false positives or false negatives through mechanisms independent of its antioxidant activity.
Q2: In which types of biochemical assays is BHA interference most common?
BHA interference has been observed in a variety of biochemical assays, particularly those that are sensitive to redox conditions or rely on specific enzymatic reactions. The most commonly affected assays include:
-
Fluorescence-Based Assays: BHA can interfere with fluorescent signals, leading to quenching or autofluorescence.
-
Luminescence-Based Assays (e.g., Luciferase): BHA can directly inhibit the activity of enzymes like luciferase, affecting the luminescent output.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): As an antioxidant, BHA can interfere with assays that utilize horseradish peroxidase (HRP), a common enzyme conjugate in ELISAs.
-
Cell-Based Assays: BHA has been shown to have biological effects beyond its antioxidant properties, such as weak estrogenic and anti-androgenic activities, and direct inhibition of RIPK1 kinase, which can confound the results of cell-based studies.
Q3: What are the primary mechanisms of BHA interference in biochemical assays?
BHA can interfere with biochemical assays through several mechanisms:
-
Antioxidant Activity: By scavenging free radicals, BHA can interfere with assays that measure oxidative stress or involve redox reactions as part of the signaling cascade.
-
Direct Enzyme Inhibition: BHA has been shown to directly inhibit the activity of various enzymes, including RIPK1 kinase and luciferase. This inhibition is independent of its antioxidant properties.
-
Fluorescence Quenching or Enhancement: The phenolic structure of BHA can lead to quenching of fluorescent signals or, in some cases, contribute to background fluorescence.
-
Compound Aggregation: At higher concentrations, BHA may form aggregates that can nonspecifically inhibit enzymes or interfere with light-based detection methods.
-
Biological Activity: BHA can exert hormonal effects and other off-target biological activities that can influence the outcome of cell-based assays.
Q4: How can I determine if BHA is interfering with my assay?
Identifying BHA interference requires a series of control experiments. Here are some key indicators:
-
Dose-dependent effects inconsistent with the expected biological activity: If you observe a dose-response curve that doesn't fit a typical biological model, it might indicate interference.
-
Discrepancies between different assay formats: If results from an assay known to be susceptible to BHA interference (e.g., a fluorescence-based assay) differ significantly from results obtained using an orthogonal assay (an assay with a different detection principle), interference is likely.
-
Control experiments with BHA alone: Running the assay with BHA in the absence of the target molecule can reveal direct effects on the assay components or signal.
-
Comparison with alternative antioxidants: Replacing BHA with a structurally different antioxidant and observing a change in the results can point to BHA-specific interference.
Q5: What are some immediate troubleshooting steps I can take if I suspect BHA interference?
If you suspect BHA is affecting your results, consider the following initial steps:
-
Reduce BHA Concentration: Use the lowest effective concentration of BHA required to prevent oxidation in your samples.
-
Run Control Experiments: Include controls with BHA alone (no analyte) and vehicle controls (no BHA) to quantify the extent of interference.
-
Change the Timing of BHA Addition: If possible, add BHA at a later stage in the protocol to minimize its interaction with assay reagents.
-
Consult the Literature: Search for studies that have reported BHA interference in similar assays to understand the potential mechanism and find established mitigation strategies.
Q6: Are there any recommended alternative antioxidants to BHA?
Yes, several other antioxidants can be used in place of BHA, though it is crucial to validate that they do not interfere with your specific assay. Some alternatives include:
-
Butylated Hydroxytoluene (BHT): Structurally similar to BHA, it may also exhibit some interference but can be a useful comparator.
-
Trolox: A water-soluble derivative of vitamin E, it is a commonly used antioxidant standard.
-
Ascorbic Acid (Vitamin C): A natural water-soluble antioxidant.
-
N-acetylcysteine (NAC): A precursor to glutathione, it is a widely used antioxidant in cell culture.
Always test any new antioxidant for compatibility with your assay system before widespread use.
Troubleshooting Guides
Guide 1: Troubleshooting BHA Interference in Fluorescence-Based Assays
Issue: You observe unexpected quenching, an increase in background fluorescence, or a non-linear dose-response in your fluorescence-based assay (e.g., FRET, FP) when using BHA.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Intrinsic Fluorescence of BHA | 1. Measure the fluorescence of BHA alone at the excitation and emission wavelengths of your assay. 2. Subtract the background fluorescence of BHA from your experimental readings. | 1. Prepare a dilution series of BHA in your assay buffer. 2. Read the fluorescence of each concentration using the same settings as your main experiment. 3. Plot fluorescence intensity against BHA concentration to determine its contribution to the signal. |
| Fluorescence Quenching | 1. Perform a control experiment with your fluorescent probe and varying concentrations of BHA. 2. Consider using a red-shifted fluorescent probe, as interference is often more pronounced at lower wavelengths. | 1. Prepare a solution of your fluorescent probe at the concentration used in your assay. 2. Add a dilution series of BHA. 3. Measure the fluorescence intensity at each BHA concentration to quantify the quenching effect. |
| Light Scatter from Compound Precipitation | 1. Visually inspect your assay wells for any signs of precipitation. 2. Centrifuge your samples before reading the fluorescence. 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to reduce aggregation. | 1. Prepare your samples as usual. 2. Centrifuge the plate at a low speed (e.g., 1000 x g for 1 minute) before reading. 3. Compare the results with and without centrifugation. |
Guide 2: Troubleshooting BHA Interference in Luminescence-Based Assays (e.g., Luciferase)
Issue: You observe inhibition or, counterintuitively, an increase in the signal of your luciferase reporter assay when BHA is present.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Direct Inhibition of Luciferase | 1. Run a biochemical assay with purified luciferase enzyme and varying concentrations of BHA. 2. Use a luciferase variant known to be more resistant to small molecule inhibition, if available. | 1. In a multi-well plate, add purified luciferase enzyme to your assay buffer. 2. Add a dilution series of BHA. 3. Initiate the reaction by adding the luciferase substrate (e.g., luciferin). 4. Immediately measure the luminescence to determine the IC50 of BHA for luciferase inhibition. |
| Luciferase Stabilization | 1. In cell-based assays, inhibition of luciferase can paradoxically increase the signal by stabilizing the enzyme and increasing its half-life. 2. Perform a time-course experiment to observe the kinetics of the luminescent signal. An initial dip followed by a rise may indicate stabilization. | 1. Transfect cells with your luciferase reporter construct. 2. Treat cells with BHA or a vehicle control. 3. At various time points after treatment, lyse the cells and measure luciferase activity. |
| Interference with ATP Supply | 1. Luciferase activity is ATP-dependent. BHA can affect cellular metabolism and ATP levels. 2. Measure cellular ATP levels in the presence of BHA using a commercial ATP quantification kit. | 1. Culture your cells under the same conditions as your luciferase assay. 2. Treat the cells with a dilution series of BHA. 3. At the desired time point, measure intracellular ATP levels according to the kit manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize the quantitative effects of BHA in various assays and provide a comparison with alternative antioxidants.
Table 1: Reported Effects of BHA in Biochemical Assays
| Assay Type | Observed Effect | BHA Concentration | Reference |
| RIPK1 Kinase Assay | Direct Inhibition | IC50 ≈ 10 µM | |
| Luciferase Reporter Assay | Inhibition / Stabilization | 1 - 100 µM | |
| Estrogen Receptor (ERα) Reporter Assay | Weak Agonist | EC50 ≈ 10 µM | |
| Androgen Receptor (AR) Reporter Assay | Antagonist | IC50 ≈ 25 µM | |
| DPPH Radical Scavenging | Antioxidant Activity | IC50 ≈ 50 µg/mL |
Table 2: Comparison of Common Antioxidants
| Antioxidant | Water Solubility | Common Working Concentration | Potential for Assay Interference |
| BHA | Low | 10 - 100 µM | High (fluorescence, luminescence, enzyme inhibition) |
| BHT | Low | 10 - 100 µM | Moderate to High (structurally similar to BHA) |
| Trolox | High | 100 - 500 µM | Low to Moderate |
| Ascorbic Acid | High | 50 - 200 µM | Moderate (can act as a pro-oxidant in some conditions) |
| N-acetylcysteine (NAC) | High | 1 - 10 mM | Low |
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for addressing BHA interference.
Caption: Mechanisms of BHA interference in biochemical assays.
Caption: Experimental workflow for troubleshooting BHA interference.
References
- 1. Safety and efficacy of this compound (BHA) as a feed additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of butylated hydroxylanisole against hydrogen peroxide-induced apoptosis in primary cultured mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Butylated Hydroxyanisole (BHA) Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Butylated Hydroxyanisole (BHA) from complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during BHA extraction experiments.
Issue: Low BHA Recovery
Low recovery of BHA is a frequent challenge. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | The choice of extraction solvent is critical. For Liquid-Liquid Extraction (LLE), ethanol has shown high recovery rates for BHA from oily matrices. For Solid Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb BHA from the sorbent. A solvent like methanol or acetonitrile is often effective for reversed-phase SPE. |
| Suboptimal pH | The pH of the sample and/or elution solvent can significantly impact the recovery of the phenolic BHA. Adjusting the pH to suppress the ionization of BHA can improve its retention on non-polar SPE sorbents and its extraction into organic solvents. |
| Matrix Effects | Complex matrices can contain endogenous components that interfere with BHA extraction and analysis, leading to ion suppression or enhancement in LC-MS analysis.[1][2] Strategies to mitigate matrix effects include optimizing sample cleanup, using matrix-matched calibrants, or employing stable isotope-labeled internal standards.[3] |
| Insufficient Elution Volume in SPE | If the volume of the elution solvent is too low, BHA may not be completely eluted from the SPE cartridge. Increase the elution volume in increments to determine the optimal volume for complete recovery. |
| Sample Overload on SPE Cartridge | Exceeding the capacity of the SPE sorbent can lead to analyte breakthrough and low recovery. Ensure the sample amount is within the recommended capacity of the chosen cartridge. |
| Improper Flow Rate in SPE | A flow rate that is too fast during sample loading or elution in SPE may not allow for adequate interaction between the analyte and the sorbent, resulting in poor retention or incomplete elution. Optimize the flow rate for each step of the SPE procedure. |
Issue: Poor Reproducibility
Inconsistent results between replicate extractions can be frustrating. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Ensure that the complex matrix is thoroughly homogenized before taking an aliquot for extraction. This is particularly important for solid or semi-solid samples like creams and tissues. |
| Variable Evaporation of Final Extract | If a solvent evaporation and reconstitution step is used, ensure it is performed consistently. Over-drying can lead to the loss of the relatively volatile BHA. Use a gentle stream of nitrogen and a controlled temperature. |
| Inconsistent SPE Cartridge Packing | Variations in the packing of SPE cartridges can lead to channeling and inconsistent recoveries. Use high-quality, reputable SPE cartridges to minimize this variability. |
| Drying of SPE Sorbent | Allowing the SPE sorbent bed to dry out between conditioning, loading, and washing steps can lead to poor and irreproducible recoveries, especially with silica-based sorbents. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding BHA extraction.
Q1: What is the best initial choice of extraction solvent for BHA from an unknown fatty matrix?
A1: Ethanol is a good starting point for the extraction of BHA from fatty matrices due to its ability to provide high recovery rates and its lower toxicity compared to other organic solvents. For SPE, methanol and acetonitrile are common elution solvents for reversed-phase cartridges like C18.
Q2: How can I minimize the matrix effect when analyzing BHA in cosmetics using LC-MS?
A2: To minimize matrix effects in cosmetic matrices, several strategies can be employed. Diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise sensitivity. A more robust approach is to use matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is free of BHA. The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS) for BHA, which co-elutes and experiences similar matrix effects, thus providing accurate quantification.
Q3: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of BHA?
A3: The key parameters to optimize for UAE of BHA include ultrasonic power, extraction time, temperature, and the type and volume of the extraction solvent. The acoustic cavitation generated by ultrasound disrupts the matrix structure, enhancing solvent penetration and mass transfer of BHA. It is crucial to find a balance, as excessive power or time can lead to the degradation of the analyte.
Q4: Is Supercritical Fluid Extraction (SFE) a suitable method for extracting BHA from pharmaceutical products?
A4: Yes, SFE is a viable "green" extraction technique for BHA from solid matrices like pharmaceutical tablets. Supercritical CO2 is a commonly used fluid, and its solvating power can be modified by adding a co-solvent (modifier), such as ethanol, to efficiently extract moderately polar compounds like BHA. The main advantages of SFE are the use of non-toxic solvents and the ease of solvent removal from the extract.
Q5: What type of SPE cartridge is recommended for BHA extraction from aqueous samples?
A5: For extracting BHA from aqueous samples such as plasma or urine, a reversed-phase SPE cartridge, such as C18 or a polymeric sorbent, is typically recommended. These sorbents retain BHA based on its hydrophobic characteristics. The sample should be loaded under conditions that maximize retention (e.g., neutral pH), followed by washing to remove polar interferences, and finally, elution with an organic solvent like methanol or acetonitrile.
Data Presentation: BHA Extraction Efficiency
The following tables summarize reported recovery rates of BHA from various complex matrices using different extraction techniques.
Table 1: BHA Recovery from Cosmetic and Personal Care Products
| Matrix | Extraction Method | Solvent(s) | Recovery (%) | Reference |
| Personal Care Products | Reflux Extraction | n-hexane, acetonitrile | 92.1 - 105.9 | |
| Cosmetics | Fluorescence Spectroscopy | - | 95.7 - 103.9 | |
| Various Cosmetics | Solid Phase Extraction | Methanol | 70 - 92 |
Table 2: BHA Recovery from Biological Matrices
| Matrix | Extraction Method | Solvent(s) | Recovery (%) | Reference |
| Human Urine | Liquid-Liquid Extraction | - | 108 ± 7.1 | |
| Human Plasma | Solid Phase Extraction | Methanol | >79 | |
| Fish Liver/Skin | Ultrasound-Assisted Extraction | - | 50 - 111 |
Table 3: BHA Recovery from Food Matrices
| Matrix | Extraction Method | Solvent(s) | Recovery (%) | Reference |
| Edible Oil | Liquid-Liquid Extraction | Ethanol | 91.8 | |
| Vinegar | Homogeneous Liquid-Liquid Microextraction | Di-(2-ethylhexyl)phosphoric acid | 86 - 105 | |
| Fatty Foods | Cold Solvent Extraction | Diethyl ether | Not specified, but deemed most suitable |
Experimental Protocols
This section provides detailed methodologies for key BHA extraction experiments.
Protocol 1: Solid Phase Extraction (SPE) of BHA from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add a suitable internal standard.
-
Precipitate proteins by adding 2 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of water.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the BHA with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of BHA from a Semi-Solid Matrix (e.g., Pharmaceutical Cream)
This protocol provides a general framework for UAE.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream into a suitable extraction vessel.
-
Add a known volume (e.g., 20 mL) of an appropriate extraction solvent (e.g., ethanol).
-
-
Ultrasonic Extraction:
-
Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the sample for a predetermined time (e.g., 15-30 minutes) at a specific power (e.g., 100 W) and temperature (e.g., 40-50°C). These parameters should be optimized for the specific matrix and analyte.
-
-
Post-Extraction Processing:
-
After sonication, centrifuge the sample to separate the extract from the solid matrix residues.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtered extract is now ready for direct analysis or further cleanup steps if necessary.
-
Visualizations
Diagram 1: General Solid Phase Extraction (SPE) Workflow
Caption: A typical workflow for Solid Phase Extraction (SPE).
References
Technical Support Center: Method Refinement for the Sensitive Detection of BHA Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the sensitive detection of Butylated Hydroxyanisole (BHA) metabolites. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of BHA metabolites, offering step-by-step solutions to overcome these challenges.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My chromatogram shows asymmetric peaks for BHA metabolites, what could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue when analyzing phenolic compounds like BHA metabolites. It can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the metabolites, causing tailing.
-
Solution:
-
Use a modern, end-capped C18 column with high-purity silica.
-
Lower the mobile phase pH by adding a small amount of an acid like formic acid or acetic acid to suppress the ionization of silanol groups.
-
Incorporate a competitive base, such as triethylamine (TEA), in the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Issue 2: Low Recovery of BHA Metabolites During Sample Preparation
-
Question: I am experiencing low recovery of BHA metabolites from my samples. What are the potential reasons and how can I improve it?
-
Answer: Low recovery can stem from the sample extraction and cleanup steps.
-
Inefficient Extraction: The choice of extraction solvent is critical.
-
Solution: For food matrices like oils, a mixture of methanol and acetonitrile (1:1, v/v) has shown good recovery. For biological fluids like plasma, protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) is a common first step. Sonication can aid in the extraction process.
-
-
Loss During Evaporation: BHA and its metabolites can be volatile to some extent.
-
Solution: When evaporating the solvent, use a gentle stream of nitrogen at a controlled temperature. Avoid high temperatures.
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of SPE sorbent and elution solvent is crucial for efficient cleanup and concentration.
-
Solution: For phenolic compounds, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents like Oasis HLB) are commonly used. Ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analytes of interest.
-
-
Issue 3: Inconsistent Retention Times in HPLC
-
Question: The retention times for my BHA metabolite standards and samples are shifting between runs. What should I investigate?
-
Answer: Retention time instability can be due to several factors:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components or solvent evaporation can lead to shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Column Temperature: Fluctuations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of BHA I should be targeting?
A1: The primary and most studied metabolite of BHA is tert-butylhydroquinone (tBHQ). Other metabolites include hydroxylated BHA, as well as phase II conjugates such as glucuronide and sulfate adducts.
Q2: Which analytical technique is more suitable for BHA metabolite analysis, HPLC or GC-MS?
A2: Both techniques are widely used. HPLC coupled with UV or mass spectrometry (LC-MS) is often preferred for its ability to analyze the parent compound and its non-volatile metabolites (like conjugates) in a single run. GC-MS is also a powerful technique, particularly for the analysis of BHA and its more volatile metabolites, but often requires derivatization to improve the volatility and thermal stability of the analytes.
Q3: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect to achieve?
A3: LOD and LOQ values are highly dependent on the analytical method, the matrix, and the specific metabolite. However, for BHA and tBHQ, reported LODs are often in the low µg/kg or µg/L range. Refer to the quantitative data table below for specific examples.
Q4: How does BHA and its metabolites impact cellular signaling pathways?
A4: BHA and tBHQ have been shown to modulate key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK and JNK). These interactions are linked to both the antioxidant and potential toxicological effects of BHA.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of BHA and its primary metabolite, tBHQ, using various analytical methods and in different matrices.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| BHA | Edible Oils | HPLC-UV | 0.117 mg/kg | - | 91.57 - 98.80 | [1][2] |
| tBHQ | Edible Oils | HPLC-UV | 0.121 mg/kg | - | 96.45 - 100.10 | [1][2] |
| BHA | Chewing Gum | HS-GC/MS | 130 pg/gum | - | - | |
| BHT | Chewing Gum | HS-GC/MS | 9 pg/gum | - | - | |
| BHA | Cosmetics | GC-MS | 2.5 µg/g | - | - | |
| BHT | Cosmetics | GC-MS | 0.5 µg/g | - | - |
Experimental Protocols
1. Protocol for Determination of BHA and tBHQ in Edible Oils by HPLC-UV
This protocol is adapted from methodologies described for the analysis of synthetic antioxidants in food.[1]
-
1.1. Sample Preparation:
-
Weigh 10 g of the oil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/acetonitrile (1:1, v/v) mixture.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (the methanol/acetonitrile layer) to a clean tube.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
1.2. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid).
-
Start with a higher aqueous composition and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
-
1.3. Quantification:
-
Prepare a series of standard solutions of BHA and tBHQ in acetonitrile.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analytes in the sample extracts by comparing their peak areas to the calibration curve.
-
2. Protocol for Extraction of BHA Metabolites from Human Plasma for LC-MS Analysis
This protocol is a general approach for metabolite extraction from plasma and can be optimized for BHA metabolites.
-
2.1. Protein Precipitation and Extraction:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 400 µL of ice-cold methanol to 100 µL of plasma.
-
Vortex for 30 seconds.
-
Incubate at -20 °C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
-
2.2. Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute to dissolve the residue.
-
Centrifuge at 14,000 rpm for 5 minutes at 4 °C to pellet any remaining particulates.
-
Transfer the supernatant to an LC-MS vial.
-
-
2.3. LC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18) for metabolite separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate in both positive and negative ion modes to detect a wider range of metabolites. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of specific BHA metabolites.
-
Visualizations
BHA Metabolic Pathway
References
Optimizing temperature and pH for BHA activity in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Butylated hydroxyanisole (BHA).
Troubleshooting Guide
This guide addresses common problems encountered when optimizing temperature and pH for BHA activity.
Q: My BHA antioxidant activity is lower than expected. What are the possible causes?
A: Several factors can lead to reduced BHA activity. Systematically check the following:
-
pH of the Medium: BHA is stable in acidic to neutral conditions but its stability and effectiveness can decrease at a high pH (≥9).[1] The degradation rate of BHA has been shown to increase as the pH value rises, with complete degradation observed at a pH greater than 11 in some systems.[2]
-
Temperature Exposure: While BHA is effective at elevated temperatures, it is susceptible to inactivation and degradation at very high temperatures.[3][4] For instance, at 150°C, BHA can be inactivated by as much as 62%.[3] At high temperatures, the loss of BHA is primarily due to volatilization and transformation into other substances.
-
Solution Integrity: Ensure your BHA stock solution has not degraded. BHA is sensitive to light and air. Prepare fresh solutions and store them protected from light in airtight containers.
-
Reagent Quality: Verify the quality and concentration of all reagents used in your assay. Inaccurate concentrations can lead to misleading results.
-
Interactions with Matrix: The experimental medium itself can interfere with BHA's activity. Components in your sample may interact with BHA, reducing its availability to act as an antioxidant.
Q: I'm observing high variability in my experimental replicates. What should I check?
A: High variability often points to inconsistencies in the experimental setup. Consider these points:
-
Temperature Fluctuation: Ensure a stable and uniform temperature is maintained across all samples. Use a calibrated water bath or incubator for precise temperature control. Even minor temperature differences between samples can affect reaction rates.
-
pH Inconsistency: Verify the pH of your buffers and sample solutions immediately before use. The pH of a solution can change with temperature. Calibrate your pH meter with fresh, non-expired buffers.
-
Inadequate Mixing: Ensure all solutions are thoroughly mixed after adding BHA. Ineffective mixing can lead to concentration gradients and inconsistent results.
-
Pipetting Errors: Use calibrated pipettes and consistent technique to minimize volume errors, which can significantly impact final concentrations.
-
Light Exposure: BHA can be degraded by light. Ensure all samples are handled with consistent light exposure, or preferably, in a light-controlled environment.
Q: My BHA solution appears cloudy or has precipitated. How can I resolve this?
A: BHA is a fat-soluble, waxy solid that is insoluble in water. Cloudiness or precipitation in aqueous solutions is a common issue.
-
Solvent Choice: Dissolve BHA in an appropriate solvent before adding it to your aqueous system. Common solvents include ethanol, methanol, or propylene glycol.
-
Concentration: You may be exceeding the solubility limit of BHA in your chosen solvent system. Try preparing a more dilute stock solution.
-
Temperature: The solubility of BHA can be temperature-dependent. Gentle warming may help dissolve the compound, but be mindful of potential degradation at high temperatures.
-
Use of Emulsifiers: For dispersion in lipid matrices, an emulsifier may be required to create a stable, homogenous system.
Q: The antioxidant effect of BHA seems to diminish quickly in my high-temperature experiment. Why is this happening?
A: BHA's stability decreases at high temperatures. The primary reasons for the rapid loss of activity are:
-
Volatilization: BHA can evaporate from the experimental system at high temperatures, reducing its effective concentration.
-
Thermal Degradation: At temperatures around 150°C and above, BHA can undergo chemical transformation, leading to a loss of antioxidant capacity. Studies have shown significant inactivation at such temperatures.
-
Synergistic Effects: For high-temperature applications, combining BHA with other antioxidants like Butylated hydroxytoluene (BHT) can improve overall stability.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for BHA activity?
A: BHA is effective across a range of temperatures, including elevated ones used in food processing. However, its stability decreases as the temperature rises significantly. While effective in applications like frying oil, its inactivation increases notably at temperatures of 100°C and above. For maximum efficacy without significant degradation, it is best to use the lowest effective temperature required by your experimental protocol.
Data Presentation: Effect of Temperature on BHA Inactivation
| Temperature | Inactivation Percentage |
| 100°C | ~24% |
| 125°C | ~30-40% |
| 150°C | ~62% |
| 175°C | ~57-60% |
| 200°C | ~60-63% |
| Data derived from thermal stability studies comparing BHA to other antioxidants. |
Q: What is the optimal pH range for BHA stability and activity?
A: BHA is stable and effective in a broad pH range, from acidic to slightly alkaline (pH 2.5 to <9). Its stability significantly decreases in strongly alkaline conditions (pH ≥ 9). Therefore, for optimal performance and stability, maintaining the experimental pH below 9 is recommended. The degradation rate of BHA has been observed to increase with rising pH.
Data Presentation: pH Stability Profile of BHA
| pH Range | Stability | Notes |
| 2.5 - 8.0 | Stable | BHA shows good stability in this range. |
| ≥ 9.0 | Unstable | Stability decreases, degradation may occur. |
| > 11.0 | Highly Unstable | Rapid degradation has been observed in some systems. |
Q: How does BHA exert its antioxidant effect?
A: BHA is a synthetic phenolic antioxidant and a free radical scavenger. Its mechanism involves donating a hydrogen atom from its hydroxyl group to highly reactive free radicals (R•, RO•, ROO•). This action stabilizes the free radicals, converting them into less reactive molecules and terminating the oxidative chain reaction that leads to the degradation of lipids and other molecules.
Caption: BHA's free radical scavenging mechanism.
Q: Can I use BHA in combination with other antioxidants?
A: Yes, BHA is often used in combination with other antioxidants to achieve a synergistic effect, providing greater protection than when used alone.
-
With BHT: BHA and Butylated hydroxytoluene (BHT) are frequently used together. This combination can offer greater stability, especially at high temperatures. The synergistic effect is attributed to the regeneration of BHA by BHT.
-
With Ascorbyl Palmitate (AP): The combination with AP, a lipid-soluble form of Vitamin C, has shown a strong synergistic effect. AP can regenerate BHA after it has scavenged a radical, enhancing its overall antioxidant capacity.
-
With TBHQ or Propyl Gallate (PG): When combined with more powerful antioxidants like Tert-butylhydroquinone (TBHQ) or Propyl Gallate (PG), a protective mechanism occurs where TBHQ or PG are consumed first, thereby sparing the BHA.
Q: What are the standard methods to measure BHA's antioxidant activity?
A: The antioxidant activity of BHA is typically measured using in vitro assays that assess its ability to scavenge free radicals. Common methods include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method where the ability of BHA to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of BHA to scavenge the pre-formed ABTS radical cation, which is also monitored spectrophotometrically.
-
Rancimat Test: This method is used to determine the oxidative stability of fats and oils, often used to test the efficacy of antioxidants like BHA under accelerated oxidation conditions (high temperature and airflow).
-
High-Performance Liquid Chromatography (HPLC): HPLC is not a direct measure of activity but is a crucial tool for quantifying the concentration of BHA and its degradation products over time in stability and efficacy studies.
Q: How should I prepare and store BHA stock solutions?
A: Proper preparation and storage are critical for maintaining the potency of BHA.
-
Preparation: BHA is a waxy solid. Accurately weigh the required amount using an analytical balance. Since BHA is fat-soluble and insoluble in water, dissolve it in a suitable organic solvent such as ethanol, methanol, or propylene glycol. Ensure it is fully dissolved before making further dilutions.
-
Storage: BHA is sensitive to light and oxidation. Store stock solutions in amber glass vials or containers wrapped in aluminum foil to protect from light. Store at a cool temperature (refrigeration at 4°C is common) and ensure the container is tightly sealed to minimize exposure to air. For long-term storage, aliquoting and freezing may be appropriate, depending on the solvent used.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for BHA Activity
This protocol outlines a general procedure for determining the free radical scavenging activity of BHA.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of BHA (e.g., 1 mg/mL) in methanol. From this, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each BHA dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well for each BHA concentration containing 100 µL of the BHA dilution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature (e.g., 22 ± 2°C) for 30 minutes.
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the control and A_sample is the absorbance of the BHA sample, corrected for the blank).
-
Plot the % inhibition against the BHA concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Experimental workflow for DPPH assay.
Protocol 2: HPLC Quantification of BHA
This protocol provides a basic framework for quantifying BHA concentration. The specific parameters (column, mobile phase, flow rate) may need optimization for your system.
-
System and Reagents:
-
HPLC system with a UV detector and a C18 column.
-
HPLC-grade methanol, water, and acetonitrile.
-
Prepare a stock solution of BHA standard of known concentration (e.g., 1 mg/mL) in methanol.
-
-
Standard Curve Preparation:
-
Create a series of standard solutions by diluting the BHA stock solution to concentrations spanning the expected range of your samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Extract BHA from your experimental matrix using an appropriate solvent (e.g., methanol or acetonitrile).
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the mobile phase (e.g., a gradient of acetonitrile and water).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 280 nm).
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
-
Data Analysis:
-
Identify the BHA peak in the chromatograms based on the retention time of the standard.
-
Measure the peak area for each standard and sample.
-
Plot a standard curve of peak area versus concentration for the BHA standards.
-
Use the linear regression equation from the standard curve to calculate the concentration of BHA in your samples.
-
Caption: Troubleshooting logic for low BHA activity.
References
- 1. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of this compound by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Validation of Butylated Hydroxyanisole's Protective Effects: A Comparative Guide
This guide provides an objective comparison of the in vivo protective effects of Butylated Hydroxyanisole (BHA) against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BHA beyond its traditional role as a food preservative.
Hepatoprotective Effects: BHA vs. Butylated Hydroxytoluene (BHT)
Recent in vivo studies have demonstrated the potent hepatoprotective effects of this compound (BHA), particularly in models of toxin-induced liver injury. A key study compared the efficacy of BHA with another widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT), in a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity. CCl4 is a well-known hepatotoxin that induces oxidative stress and cellular damage.
The protective effects were evaluated by measuring key serum and tissue biomarkers of liver injury and oxidative stress. The results, summarized in the table below, indicate that both BHA and BHT offer significant protection against CCl4-induced liver damage, with BHA showing a comparable, and in some parameters, slightly more pronounced, restorative effect.
Quantitative Comparison of Hepatoprotective Effects
| Biomarker | Control Group (Mean ± SEM) | CCl4 Treated Group (Mean ± SEM) | CCl4 + BHA Treated Group (Mean ± SEM) | CCl4 + BHT Treated Group (Mean ± SEM) |
| Serum Enzymes | ||||
| AST (U/L) | 58.2 ± 2.1 | 128.8 ± 4.5 (↑121.17%) | 74.5 ± 2.9 (↓42.16%) | 78.3 ± 3.1 (↓39.21%) |
| ALT (U/L) | 45.3 ± 1.8 | 101.7 ± 3.9 (↑124.50%) | 58.1 ± 2.2 (↓42.87%) | 61.5 ± 2.5 (↓39.53%) |
| ALP (U/L) | 112.5 ± 4.2 | 249.8 ± 8.7 (↑122.04%) | 145.2 ± 5.1 (↓41.87%) | 151.7 ± 5.8 (↓39.27%) |
| Serum Bilirubin | ||||
| Total Bilirubin (mg/dL) | 0.7 ± 0.03 | 1.1 ± 0.05 (↑57.14%) | 0.8 ± 0.04 (↓27.27%) | 0.85 ± 0.04 (↓22.73%) |
| Oxidative Stress Markers | ||||
| MDA (nmol/mg protein) | 2.8 ± 0.1 | 12.6 ± 0.5 (↑350.00%) | 5.1 ± 0.2 (↓59.52%) | 5.8 ± 0.3 (↓53.97%) |
| GSH (µmol/g tissue) | 12.4 ± 0.5 | 4.3 ± 0.2 (↓65.32%) | 9.8 ± 0.4 (↑127.91%) | 9.2 ± 0.4 (↑113.95%) |
| SOD (U/mg protein) | 24.8 ± 0.9 | 3.6 ± 0.15 (↓85.48%) | 14.2 ± 0.6 (↑294.44%) | 13.1 ± 0.5 (↑263.89%) |
| CAT (U/mg protein) | 41.2 ± 1.5 | 13.5 ± 0.6 (↓67.23%) | 28.7 ± 1.1 (↑112.59%) | 26.9 ± 1.0 (↑99.26%) |
| GPx (U/mg protein) | 35.1 ± 1.3 | 17.3 ± 0.7 (↓50.71%) | 29.8 ± 1.2 (↑72.25%) | 28.5 ± 1.1 (↑64.74%) |
Data is synthesized from a study on the hepatoprotective effects of BHA and BHT in rats.[1][2] Percentage change is calculated relative to the CCl4 treated group for the treatment groups, and relative to the control group for the CCl4 treated group.
Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats
This protocol outlines the methodology used to induce and evaluate hepatotoxicity in a rat model, and to assess the protective effects of BHA and BHT.[3][4][5]
-
Animal Model: Adult male Wistar rats (150-200g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet diet and water.
-
Experimental Groups:
-
Group I (Control): Receive the vehicle (e.g., olive oil) only.
-
Group II (CCl4 Treated): Receive CCl4 to induce hepatotoxicity.
-
Group III (CCl4 + BHA): Receive CCl4 and are treated with BHA.
-
Group IV (CCl4 + BHT): Receive CCl4 and are treated with BHT.
-
-
Induction of Hepatotoxicity: CCl4 is administered intraperitoneally (i.p.) or orally, typically mixed with a vehicle like olive oil (e.g., in a 1:1 ratio). A common dosage is 1-2 mL/kg body weight, administered two to three times a week for a period of 4 to 8 weeks to induce chronic liver injury. For acute models, a single higher dose may be used.
-
Treatment Administration: BHA and BHT are administered orally, often mixed with the feed or dissolved in a suitable vehicle. A typical dose for these compounds is in the range of 100-250 mg/kg body weight daily. Treatment usually commences prior to or concurrently with CCl4 administration and continues throughout the study period.
-
Sample Collection and Analysis:
-
At the end of the experimental period, animals are anesthetized, and blood samples are collected via cardiac puncture.
-
Serum is separated by centrifugation for the analysis of liver function markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), and total bilirubin using standard biochemical assay kits.
-
Livers are excised, weighed, and a portion is homogenized for the assessment of oxidative stress markers: Malondialdehyde (MDA) content (as an indicator of lipid peroxidation), reduced Glutathione (GSH) levels, and the activities of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
-
Another portion of the liver is fixed in 10% formalin for histopathological examination to assess the extent of cellular damage, necrosis, and fibrosis.
-
Experimental Workflow: CCl4-Induced Hepatotoxicity Model
Caption: Workflow for CCl4-induced hepatotoxicity study.
Neuroprotective Effects: A Comparative Overview
While extensive in vivo comparative data for BHA's neuroprotective effects against other antioxidants like Vitamin E is not as readily available as for hepatoprotection, existing research suggests BHA possesses significant neuroprotective properties. Its mechanism of action is now understood to extend beyond general antioxidant activity to include specific molecular targets.
A key discovery is BHA's role as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. By inhibiting RIPK1 kinase activity, BHA can protect cells from TNF-induced cell death, a process implicated in various neuroinflammatory and neurodegenerative diseases.
In Vivo Model: TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)
To validate the protective effects of BHA's RIPK1 inhibition in vivo, a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS) can be utilized. This model recapitulates the systemic inflammation and subsequent organ damage seen in conditions where TNF is a major driver.
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Experimental Groups:
-
Vehicle Control: Receive the vehicle for BHA and TNF.
-
TNF Treatment: Receive a lethal dose of TNF to induce SIRS.
-
BHA + TNF Treatment: Pre-treated with BHA prior to TNF administration.
-
Nec-1s + TNF Treatment (Positive Control): Pre-treated with Necrostatin-1s (a known RIPK1 inhibitor) prior to TNF administration.
-
-
Treatment and Induction:
-
BHA is administered orally at a specified dose (e.g., 100 mg/kg) one hour before TNF injection.
-
A lethal dose of murine TNF (e.g., 10 µ g/mouse ) is injected intraperitoneally to induce SIRS.
-
-
Endpoint Measurement: The primary endpoint is survival, monitored over a period of 24-48 hours. Successful protection by BHA would be demonstrated by a significant increase in the survival rate of the BHA + TNF group compared to the TNF-only group.
Signaling Pathway: BHA as a RIPK1 Inhibitor
The following diagram illustrates the signaling pathway of TNF-induced cell death and the point of intervention by BHA. Upon binding of TNF to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival (via NF-κB activation) or cell death (apoptosis or necroptosis). BHA directly inhibits the kinase activity of RIPK1, a key protein in the cell death signaling complex, thereby preventing the downstream events that lead to necroptosis and RIPK1-dependent apoptosis.
Caption: BHA inhibits TNF-induced apoptosis and necroptosis.
Modulation of Apoptosis: The Role of Bax and Bcl-2
In addition to its anti-inflammatory effects, BHA has been shown to modulate the intrinsic pathway of apoptosis. This pathway is controlled by the balance of pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptotic cell death. While in vivo studies directly quantifying the effect of BHA on the Bax/Bcl-2 ratio are limited, in vitro evidence suggests that BHA can influence the expression of these proteins, thereby protecting cells from apoptosis.
Signaling Pathway: Intrinsic Apoptosis and BHA's Potential Role
The diagram below illustrates the intrinsic apoptosis pathway. Cellular stress leads to the activation of pro-apoptotic proteins like Bax, which translocates to the mitochondria and promotes the release of cytochrome c. This, in turn, activates caspases, the executioners of apoptosis. The anti-apoptotic protein Bcl-2 prevents this by inhibiting Bax. BHA is hypothesized to exert its protective effect by decreasing the expression of Bax and/or increasing the expression of Bcl-2, thus lowering the Bax/Bcl-2 ratio and preventing apoptosis.
Caption: BHA's potential role in modulating apoptosis.
Conclusion
The in vivo evidence presented in this guide highlights the significant protective effects of this compound, particularly in the context of hepatotoxicity. Its performance is comparable, and in some aspects superior, to other synthetic antioxidants like BHT. Furthermore, the elucidation of its role as a direct inhibitor of RIPK1 provides a novel mechanistic insight into its anti-inflammatory and neuroprotective potential, moving beyond its classical designation as a simple antioxidant. While more in vivo comparative studies are needed, especially in the area of neuroprotection against established alternatives like Vitamin E, the existing data strongly support the continued investigation of BHA as a promising therapeutic agent for diseases with an underlying inflammatory and apoptotic component.
References
- 1. Hepatoprotective effect of food preservatives (this compound, butylated hydroxytoluene) on carbon tetrachloride-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rnlkwc.ac.in [rnlkwc.ac.in]
- 3. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
A Comparative Guide to Analytical Methods for the Quantification of Butylated Hydroxyanisole (BHA)
This guide provides a detailed comparison of common analytical methods for the quantification of Butylated Hydroxyanisole (BHA), a synthetic antioxidant widely used in food, cosmetics, and pharmaceuticals to prevent oxidation and rancidity.[1][2] For researchers, scientists, and drug development professionals, selecting a robust and reliable analytical method is critical for quality control and stability studies. This document outlines the cross-validation parameters and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Cross-validation is the process of comparing results from two or more analytical methods to ensure their reliability and establish inter-method equivalency.[3][4] This is crucial when transferring methods between laboratories or when different techniques are used within the same study, ensuring data integrity and comparability.[4]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a generalized workflow for the validation and cross-comparison of different analytical techniques for BHA quantification. The process begins with sample preparation, followed by analysis using distinct methods. Each method is independently validated by assessing key performance parameters before a final cross-comparison of the results is conducted to ensure consistency and reliability.
References
A Comparative Analysis of Butylated Hydroxyanisole and Natural Antioxidants: Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, the selection of appropriate antioxidants is a critical consideration in product formulation and development. This guide provides an objective comparison of the efficacy of the synthetic antioxidant Butylated Hydroxyanisole (BHA) with a range of natural antioxidants, supported by experimental data and detailed methodologies.
Executive Summary
This compound (BHA) is a widely used synthetic antioxidant valued for its high efficacy and stability. However, increasing consumer preference for natural ingredients and concerns over the safety of synthetic additives have driven research into natural alternatives. This guide presents a comparative analysis of the antioxidant performance of BHA against several natural antioxidants, including tocopherols (Vitamin E), ascorbic acid (Vitamin C), rosemary extract, oregano essential oil, quercetin, and green tea extract. The comparison is based on quantitative data from various in vitro antioxidant assays and an examination of their underlying mechanisms of action involving key cellular signaling pathways. In many direct comparisons, synthetic antioxidants like BHA exhibit high potency; however, numerous natural compounds demonstrate comparable or even superior efficacy in specific applications.[1][2]
Quantitative Comparison of Antioxidant Efficacy
The antioxidant efficacy of BHA and various natural antioxidants has been evaluated using a range of experimental assays. The following tables summarize the quantitative data from studies employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The IC50 value in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals; a lower IC50 value indicates higher antioxidant activity. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with higher values indicating greater reducing power.
| Antioxidant | DPPH IC50 (mg/mL) | FRAP Value (µmol Fe²⁺/g) | Reference |
| BHA | 0.0052 | 8333 ± 7.44 | [1] |
| Oregano Essential Oil | 0.474 | 3444 ± 5.88 | [1] |
| Rosemary Essential Oil | 56.61 | 1111 ± 4.22 | [1] |
| Antioxidant | DPPH IC50 (µg/mL) | Reference |
| BHA | 36 | |
| Quercetin | 31 | |
| Ascorbic Acid | 45 |
| Antioxidant | DPPH IC50 (µg/mL) | Reference |
| BHA | 112.05 | |
| Anogeissus leiocarpus stem bark extract | 104.74 |
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This reduction is monitored by the decrease in absorbance at a characteristic wavelength, typically around 517 nm.
General Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the antioxidant sample are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color and can be monitored at 593 nm.
General Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The antioxidant sample is added to the FRAP reagent.
-
The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The absorbance of the resulting blue solution is measured at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of the sample is expressed as an equivalent of the standard.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of BHA and natural compounds are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant and anti-inflammatory responses.
The Keap1-Nrf2-ARE Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
BHA is a known activator of the Nrf2 pathway. It can react with cysteine residues in Keap1, leading to a conformational change that releases Nrf2. This induction of endogenous antioxidant enzymes contributes significantly to BHA's protective effects.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.
Many natural antioxidants, particularly flavonoids like quercetin and catechins from green tea, have been shown to inhibit the NF-κB pathway. They can achieve this through various mechanisms, including inhibiting the activity of IκB kinase (IKK), which is responsible for IκB phosphorylation, and by scavenging reactive oxygen species (ROS) that can act as signaling molecules to activate NF-κB. By suppressing this pro-inflammatory pathway, these natural compounds exert potent anti-inflammatory effects, which complements their antioxidant activity.
Experimental Workflow for Antioxidant Evaluation
The evaluation of a compound's antioxidant potential typically follows a multi-step process, starting with in vitro chemical assays and progressing to more complex biological systems.
Conclusion
The choice between BHA and natural antioxidants is multifaceted and depends on the specific application, desired level of efficacy, regulatory considerations, and consumer perception. While BHA demonstrates high antioxidant activity in many standardized tests, a growing body of evidence supports the potent efficacy of various natural antioxidants. Furthermore, natural compounds often offer additional health benefits through their ability to modulate key cellular signaling pathways involved in inflammation and endogenous antioxidant defense. For researchers and developers, a thorough evaluation of both synthetic and natural options, based on robust experimental data, is essential for informed decision-making. The methodologies and comparative data presented in this guide provide a foundation for such an evaluation.
References
Statistical validation of Butylated Hydroxyanisole's effect in experimental models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental validation of Butylated Hydroxyanisole's (BHA) effects, offering a comparative perspective against other antioxidants. The information is curated to assist in the design and interpretation of studies involving this widely used synthetic antioxidant.
Data Summary: BHA's Effects in In Vitro and In Vivo Models
The following tables summarize the key quantitative findings from various experimental studies on BHA, comparing its effects with Butylated Hydroxytoluene (BHT) and other relevant controls.
Table 1: Cytotoxicity and Apoptosis Induction
| Experimental Model | Compound | Concentration/Dose | Key Findings | Reference |
| Human promyelocytic leukemia (HL-60) cells | BHA | 0.2-0.3 mM (CC50) | Induced apoptosis; activated caspase-3, -8, and -9. | [1][2] |
| Human promyelocytic leukemia (HL-60) cells | BHT | 0.2-0.3 mM (CC50) | Less potent in inducing apoptosis compared to BHA. | [1][2] |
| Human promyelocytic leukemia (HL-60) cells | BHA/BHT (1:1) | 0.04-0.07 mM (CC50) | Showed the greatest cytotoxicity and apoptosis induction. | [1] |
| Rat thymocytes | BHA | 100 µM and 300 µM | Significantly increased dead cells; induced apoptosis via increased intracellular Ca2+ and Zn2+, and caspase-3 activation. | |
| Rat thymocytes | BHT | Not specified | Induced non-apoptotic cell death. | |
| Primary cultured mouse hepatocytes | BHA + H₂O₂ | Not specified | Pretreatment with BHA significantly attenuated H₂O₂-induced decrease in cell viability and inhibited ROS generation. |
Table 2: Genotoxicity
| Experimental Model | Compound | Dose | Key Findings | Reference |
| Allium cepa L. root cells | BHA | 1000-2500 ppm | Induced concentration-dependent growth retardation, decreased mitotic index, and increased chromosomal aberrations. | |
| Allium cepa L. root cells | BHT | 1000-2500 ppm | Showed similar cytotoxic and genotoxic effects to BHA. | |
| Mouse multiple organs (stomach, liver, kidney, bone marrow) | BHA | 800 mg/kg | Induced significant DNA damage in stomach cells at 24 hours post-treatment. | |
| Mouse multiple organs (stomach, liver, kidney, bone marrow) | tert-butylhydroquinone (t-BHQ) | 400 mg/kg | Induced significant DNA damage in stomach, liver, and kidney cells. |
Table 3: Antioxidant and Gene Regulatory Effects
| Experimental Model | Compound | Dose | Key Findings | Reference |
| HepG2 cells | BHA | Dose-dependent | Increased ARE transcriptional activity and HO-1 protein expression; increased Nrf2 accumulation and phosphorylation of ERK1/2 and JNK1/2. | |
| C57BL/6J mice | BHA | 200 mg/kg (oral) | Upregulated 1,490 and 493 Nrf2-dependent genes in the small intestine and liver, respectively. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with various concentrations of BHA or other compounds, and incubated. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form purple formazan crystals. The absorbance of the dissolved formazan is measured to determine the percentage of viable cells relative to a control group.
-
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for identifying dead cells. Following treatment, cells are incubated with PI and analyzed by flow cytometry. The percentage of PI-positive cells represents the proportion of dead cells in the population.
Apoptosis Assays
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membrane integrity (late apoptosis and necrosis).
-
Caspase Activity Assays: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Caspase activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage. For instance, caspase-3 activity can be quantified to assess the execution phase of apoptosis.
Genotoxicity Assays
-
Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA damage at the level of individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates further from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
-
Allium cepa Test: This plant-based bioassay is a sensitive and cost-effective method for evaluating the genotoxicity of substances. Onion bulbs are exposed to different concentrations of the test compound. The root tips are then fixed, stained, and examined microscopically for chromosomal aberrations (e.g., bridges, fragments, micronuclei) and effects on the mitotic index.
Antioxidant Activity and Gene Expression Analysis
-
DPPH Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH by an antioxidant is observed as a change in color from purple to yellow, which is quantified by measuring the decrease in absorbance.
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins. For instance, to study the Nrf2 signaling pathway, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for Nrf2, Keap1, HO-1, and phosphorylated forms of kinases like ERK and JNK.
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of specific genes. RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then amplified using gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of gene expression.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: BHA-mediated activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for assessing apoptosis induction.
Conclusion
The experimental evidence suggests that this compound exerts a range of biological effects, primarily stemming from its antioxidant properties and its ability to modulate cellular signaling pathways. While BHA has demonstrated protective effects against oxidative stress through the activation of the Nrf2 pathway, it has also been shown to induce cytotoxicity, apoptosis, and genotoxicity, particularly at higher concentrations.
Comparisons with BHT reveal both similarities and differences in their mechanisms and potency. For instance, while both can be cytotoxic, BHA appears to predominantly induce apoptosis, whereas BHT may trigger non-apoptotic cell death in certain models. Furthermore, synergistic effects have been observed when BHA is combined with BHT, leading to enhanced cytotoxicity.
The findings on BHA's genotoxicity are model-dependent, with some studies in plant and animal models indicating DNA-damaging potential. Conversely, other in vitro studies have not found evidence of genotoxicity. It is important to note that some studies suggest BHA may have anticarcinogenic properties at current food additive levels, while others have raised concerns about its carcinogenicity in animal models, particularly in the forestomach of rodents.
Researchers and drug development professionals should consider these multifaceted effects when utilizing BHA in experimental settings. The choice of experimental model, dose, and duration of exposure are critical factors that can influence the observed outcomes. This guide provides a foundational overview to inform such experimental design and data interpretation. Further investigation into the nuanced, dose-dependent effects of BHA is warranted to fully elucidate its potential risks and benefits.
References
Battle of the Antioxidants: Butylated Hydroxyanisole (BHA) vs. Tocopherols in Lipid Protection
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of lipid preservation, the synthetic antioxidant Butylated Hydroxyanisole (BHA) and the natural antioxidant family of tocopherols stand as two of the most prominent contenders. Both are employed to thwart the deleterious effects of lipid oxidation, a critical factor in the shelf-life and efficacy of pharmaceuticals, food products, and other lipid-containing formulations. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation workflows.
Executive Summary
This compound (BHA) generally exhibits superior antioxidant efficacy in preventing lipid oxidation compared to tocopherols, particularly at lower concentrations.[1][2] Experimental data consistently demonstrates BHA's greater capacity to reduce the formation of primary and secondary oxidation products, as measured by peroxide and thiobarbituric acid reactive substances (TBARS) values, respectively. However, tocopherols, being natural compounds, are often favored in applications where a "clean label" is desired. The choice between these antioxidants ultimately depends on the specific application, regulatory considerations, and desired balance between efficacy and natural sourcing.
Data Presentation: A Quantitative Comparison
The relative effectiveness of BHA and tocopherols as lipid antioxidants can be quantitatively assessed through various analytical methods. The following tables summarize key performance indicators from comparative studies.
Table 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid oxidation. Lower TBARS values indicate better antioxidant protection.
| Treatment Group | Concentration | TBARS Value (mg MDA/kg sample) | Reference |
| Control (No Antioxidant) | - | Higher values (specifics vary by study) | [1][2] |
| BHA | 50 mg/kg | Significantly lower than control | [2] |
| BHA | 100 mg/kg | Lowest TBARS values observed | |
| α-Tocopherol | 50 mg/kg | Lower than control, comparable to 50 mg/kg BHA | |
| α-Tocopherol | 100 mg/kg | Lower than control, but higher than 100 mg/kg BHA | |
| Mixed Tocopherols | 0.03% | Higher malondialdehyde values than BHA/BHT mixture |
Table 2: Peroxide Value (PV)
The peroxide value indicates the concentration of primary oxidation products (peroxides and hydroperoxides). Lower PV signifies greater oxidative stability.
| Treatment Group | Concentration | Peroxide Value (meq O2/kg) | Reference |
| Control (No Antioxidant) | - | Higher values (specifics vary by study) | |
| BHA | 100 ppm | Effective in reducing peroxide formation | |
| α-Tocopherol | 100 ppm | Less effective than BHA in reducing peroxide formation |
Table 3: DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge free radicals. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | IC50 (µg/mL) | Reference |
| BHA | 6.14 | |
| α-Tocopherol | 13.02 |
Experimental Protocols
1. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This method quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation: A known weight of the lipid-containing sample is homogenized.
-
Reaction: An aliquot of the homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated in a boiling water bath for a specific duration (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
2. Peroxide Value (PV) Determination (AOAC Official Method 965.33)
This titrimetric method measures the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.
-
Sample Preparation: A precise weight of the oil or fat sample is dissolved in a mixture of acetic acid and an organic solvent (e.g., chloroform or isooctane).
-
Reaction: A saturated solution of potassium iodide (KI) is added to the sample solution. The peroxides in the sample oxidize the iodide ions (I-) to iodine (I2).
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na2S2O3) using a starch indicator.
-
Endpoint: The titration is complete when the blue color of the starch-iodine complex disappears.
-
Calculation: The peroxide value, expressed in milliequivalents of active oxygen per kilogram of sample (meq O2/kg), is calculated based on the volume and concentration of the sodium thiosulfate solution used.
3. Rancimat Test
The Rancimat method is an accelerated oxidation test that determines the oxidative stability of fats and oils by measuring the induction period.
-
Principle: A stream of purified air is passed through a heated sample of the oil or fat.
-
Oxidation: The elevated temperature and constant air supply accelerate the oxidation process.
-
Detection: Volatile organic acids, which are secondary oxidation products, are carried by the air stream into a measuring vessel containing deionized water. The conductivity of this water is continuously monitored.
-
Induction Period: The induction period is the time elapsed until a rapid increase in conductivity is detected, indicating the formation of volatile acids and the end of the sample's resistance to oxidation. A longer induction period signifies greater oxidative stability.
Mandatory Visualizations
Caption: The free radical chain reaction of lipid peroxidation.
Caption: Mechanism of action for BHA and Tocopherols.
Caption: Experimental workflow for the TBARS assay.
References
Inter-laboratory comparison of Butylated Hydroxyanisole analysis methods
An Inter-laboratory Guide to Butylated Hydroxyanisole (BHA) Analysis Methods
This guide provides a comparative overview of common analytical methodologies for the quantitative determination of this compound (BHA), a synthetic antioxidant widely used in pharmaceuticals, food products, and cosmetics. The selection of an appropriate analytical method is critical for quality control, stability testing, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key performance data and detailed experimental protocols to aid in method selection and implementation.
Comparative Analysis of BHA Quantification Methods
The selection of an analytical technique for BHA analysis is often dictated by factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile method, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity. Spectrophotometric methods, being cost-effective and simpler, are suitable for routine analysis where high sensitivity is not a primary concern.
Below is a summary of quantitative performance data for three prevalent BHA analysis methods, compiled from various studies.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 7 µg/mL[1][2] | Not explicitly stated, but method is highly sensitive | 5 - 25 µg/mL[3][4] |
| Limit of Detection (LOD) | 0.02 - 0.196 mg/L[5] | 2.5 µg/g | 0.48 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.593 mg/L | Not explicitly stated | 1.51 µg/mL |
| Recovery | > 93% | 85.6% (in chicken meat) | Good recoveries reported |
| Common Matrices | Pharmaceuticals, Cosmetics, Food, Biological Fluids | Food, Cosmetics | Pharmaceuticals, Oils |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the simultaneous determination of phenolic compounds like BHA.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Phosphoric acid (as a buffer)
-
BHA standard (96% purity or higher)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acidic buffer) is common. A typical starting point is a 90:10 (v/v) mixture of acetonitrile and water with 1% acetic acid.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: Maintained at 35°C
-
Detection Wavelength: 280 nm or 290 nm
-
Injection Volume: 20 µL (can be increased for higher sensitivity)
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Extract BHA using a suitable solvent such as methanol or a mixture of acetonitrile, 2-propanol, and ethanol.
-
The extract may require filtration through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and is suitable for complex matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms)
-
Data acquisition and processing software
Reagents:
-
Methanol or other suitable extraction solvent (analytical grade)
-
BHA standard
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitoring Ions: m/z 165 for BHA.
Sample Preparation:
-
Extract the sample with a suitable solvent like methanol.
-
Concentrate the extract if necessary.
-
Derivatization is typically not required for BHA analysis by GC-MS.
UV-Vis Spectrophotometry
This colorimetric method is simple and cost-effective for the determination of BHA.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Orcinol
-
Hydrogen Peroxide
-
Horseradish Peroxidase enzyme
-
Ethanol
-
BHA standard
Procedure:
-
This method is based on the oxidative coupling reaction of BHA with orcinol in the presence of hydrogen peroxide and horseradish peroxidase to form a colored product.
-
Prepare a series of standard solutions of BHA in ethanol.
-
To a fixed volume of each standard solution and the sample solution, add the orcinol, hydrogen peroxide, and horseradish peroxidase solution.
-
Allow the color to develop for a stable period (e.g., 15 minutes).
-
Measure the absorbance at the wavelength of maximum absorption (around 420 nm).
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of BHA in the sample from the calibration curve.
Sample Preparation:
-
For oil samples, dissolve the oil in a non-polar solvent like petroleum ether and then extract the BHA with acetonitrile.
-
The acetonitrile extract is then diluted with ethanol to the desired concentration.
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, designed to assess the performance and reproducibility of different analytical methods across multiple laboratories.
Caption: Workflow of an inter-laboratory comparison study.
References
- 1. Spectrofluorimetric determination of butylated hydroxytoluene and this compound in their combined formulatio… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Validating the Pro-oxidant Activity of Butylated Hydroxyanisole
For Immediate Release
A comprehensive analysis of Butylated Hydroxyanisole (BHA), a widely used synthetic antioxidant in food, cosmetics, and pharmaceuticals, reveals its potential to exhibit pro-oxidant activity under specific conditions. This guide provides an objective comparison of BHA's performance against other synthetic antioxidants, namely Butylated Hydroxytoluene (BHT) and tert-Butylhydroquinone (TBHQ), supported by experimental data. Detailed methodologies for key experiments are presented to allow for replication and further investigation by researchers, scientists, and drug development professionals.
Abstract
This compound (BHA) is a synthetic phenolic antioxidant renowned for its ability to prevent oxidative degradation. However, emerging research indicates that under certain circumstances, such as in the presence of transition metal ions and at high concentrations, BHA can paradoxically promote oxidation, leading to cellular damage. This guide synthesizes findings on the pro-oxidant effects of BHA, focusing on the generation of reactive oxygen species (ROS), lipid peroxidation, and DNA damage. Through a comparative lens, we examine the conditions that favor this switch from antioxidant to pro-oxidant, providing valuable insights for its application and risk assessment.
Comparative Analysis of Pro-oxidant Activity
While BHA is an effective antioxidant, its capacity to act as a pro-oxidant is a critical consideration. The following tables summarize quantitative data from various studies, comparing the effects of BHA with BHT and TBHQ.
Table 1: Pro-oxidant Induced DNA Damage in Human Lymphocytes
This table presents data from a study investigating the genotoxic effects of BHA. DNA damage was quantified using the Comet assay, with the "Olive tail moment" as the key parameter indicating the extent of DNA fragmentation.
| Compound | Concentration (µM) | Mean Olive Tail Moment (± SEM) | Statistical Significance (p-value vs. Control) |
| Negative Control | - | 1.23 ± 0.15 | - |
| BHA | 500 | 3.45 ± 0.28 | < 0.001 |
Data sourced from a study on ROS-induced DNA damage in lymphocytes.[1]
Table 2: Comparative Antioxidant Efficacy (Miller's Test)
This table showcases the comparative antioxidant activity of BHA, BHT, and TBHQ using Miller's test, which measures the inhibition of β-carotene oxidation. The data is presented as Inhibitory Ratios (IR), where a higher value indicates greater antioxidant activity. This provides a baseline for their intended function, against which their pro-oxidant behavior can be contrasted.
| Compound | Concentration (µg/5 ml) | Inhibitory Ratio (IR) after 45 min heating |
| BHA | 25 | ~80% |
| BHA | 12.5 | ~70% |
| BHT | 25 | ~80% |
| BHT | 12.5 | ~65% |
| TBHQ | 25 | ~75% |
| TBHQ | 12.5 | ~60% |
Data adapted from Karamac and Amarowicz, 1997.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol outlines a common method for quantifying intracellular ROS levels using a fluorescent probe.
Principle: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorofluorescin (DCFH), which is then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced.
Procedure:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to the desired concentrations of BHA, other antioxidants, and/or pro-oxidant inducers (e.g., H₂O₂) for the specified duration. Include appropriate positive and negative controls.
-
Staining: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free media) for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Assessment of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation, a key indicator of oxidative stress.
Principle: Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The absorbance of this complex is measured spectrophotometrically and is proportional to the MDA concentration.
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Reaction: To a specific volume of the sample homogenate or lysate, add a solution of TBA and an acid (e.g., trichloroacetic acid).
-
Incubation: Incubate the mixture in a water bath at 95-100°C for a defined period (e.g., 60 minutes) to facilitate the reaction.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at a wavelength of 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Evaluation of DNA Damage (Comet Assay)
The single-cell gel electrophoresis or Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid. The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the extent of DNA damage.[2][3][4]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as % tail DNA and tail moment.
Signaling Pathways and Mechanisms
The pro-oxidant activity of BHA is intricately linked to cellular signaling pathways. Understanding these mechanisms is crucial for a complete picture of its biological effects.
BHA's Pro-oxidant Mechanism
The pro-oxidant effect of BHA is often observed in the presence of transition metals like iron (Fe²⁺) and copper (Cu²⁺). These metals can participate in Fenton-like reactions, where they are reduced by the antioxidant and then react with hydrogen peroxide to produce highly reactive hydroxyl radicals.
Experimental Workflow for Assessing Pro-oxidant Activity
The following diagram illustrates a typical workflow for investigating the pro-oxidant effects of a compound like BHA.
Signaling Pathways Implicated in BHA-Induced Oxidative Stress
While BHA is a known activator of the Nrf2 antioxidant response pathway, its pro-oxidant effects can trigger other signaling cascades. For instance, BHA-induced oxidative stress has been shown to activate the Extracellular signal-Regulated Kinase 2 (ERK2), a member of the Mitogen-Activated Protein Kinase (MAPK) family. Interestingly, this activation appears to be independent of the c-Jun N-terminal Kinase 1 (JNK1) pathway. Furthermore, recent studies have identified a novel function of BHA as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death, independent of its antioxidant properties.
Conclusion
The dual nature of BHA as both an antioxidant and a pro-oxidant underscores the complexity of its biological activities. The evidence presented in this guide highlights that the pro-oxidant effects of BHA are conditional, primarily influenced by its concentration and the presence of transition metals. For researchers, scientists, and drug development professionals, a thorough understanding of these conditions is paramount for the safe and effective use of BHA. The provided experimental protocols and pathway diagrams offer a foundational framework for further investigation into the nuanced roles of BHA and other phenolic antioxidants in biological systems. Continued research is essential to fully elucidate the mechanisms underlying the pro-oxidant switch and to establish clear safety thresholds for various applications.
References
- 1. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the synergistic antioxidant effect of Butylated Hydroxyanisole with other compounds
A comparative guide for researchers and drug development professionals on the enhanced antioxidant efficacy of Butylated Hydroxyanisole (BHA) when combined with other compounds. This report details the experimental evidence, protocols, and mechanistic insights into the synergistic antioxidant effects of BHA with Butylated Hydroxytoluene (BHT), Tert-butylhydroquinone (TBHQ), Propyl Gallate (PG), and Ascorbyl Palmitate (AP).
This compound (BHA) is a widely utilized synthetic antioxidant in the food, cosmetic, and pharmaceutical industries. While effective on its own, research has consistently demonstrated that its antioxidant capabilities can be significantly amplified when used in combination with other antioxidant compounds. This synergy not only enhances the protective effect against oxidative degradation but can also allow for lower overall antioxidant concentrations, mitigating potential safety concerns associated with high doses of individual compounds. This guide provides a comprehensive comparison of BHA's synergistic effects with key antioxidant partners, supported by experimental data and detailed methodologies.
Mechanisms of Synergistic Action
The synergistic antioxidant effect of BHA with other compounds is not based on a single mechanism but rather a combination of complementary actions. These include the regeneration of BHA from its radical form, the donation of hydrogen atoms, and the formation of a protective shield for the primary antioxidant.
-
With Butylated Hydroxytoluene (BHT): The primary mechanism is the regeneration of the BHA radical by BHT. BHA, after scavenging a free radical, becomes a phenoxy radical. BHT can then donate a hydrogen atom to this BHA radical, regenerating the active BHA molecule and forming a more stable BHT radical.[1] This "recycling" of BHA enhances its overall antioxidant capacity.
-
With Tert-butylhydroquinone (TBHQ) and Propyl Gallate (PG): The synergy with TBHQ and PG is attributed to a protective mechanism.[1] In these combinations, TBHQ and PG act as potent antioxidants themselves, effectively "sparing" BHA from rapid depletion by scavenging free radicals in the system. This allows BHA to exert its antioxidant effects over a more extended period.
-
With Ascorbyl Palmitate (AP): Similar to the synergy with BHT, Ascorbyl Palmitate, a fat-soluble form of Vitamin C, can regenerate BHA after it has neutralized a free radical.[2][3] AP donates a hydrogen atom to the BHA radical, restoring its antioxidant function.
The following diagram illustrates the general workflow for evaluating the synergistic antioxidant effects of BHA with other compounds.
Caption: Experimental workflow for assessing antioxidant synergy.
Quantitative Comparison of Synergistic Effects
The synergistic effect can be quantified by comparing the antioxidant activity of the individual compounds with that of their mixtures. A synergistic interaction is confirmed when the combined effect is greater than the sum of the individual effects.
BHA and Ascorbyl Palmitate (AP)
A study investigating the prevention of oxidative degradation of a model drug demonstrated a significant synergistic effect between BHA and AP. The percentage of the drug remaining after exposure to various oxidative stressors was markedly higher in the presence of the BHA and AP combination compared to the individual antioxidants.
| Oxidative Stress Condition | Control (No Antioxidant) | BHA (0.01% w/v) | AP (0.01% w/v) | BHA + AP (0.01% w/v each) |
| Thermal (7 days) | Drug Remaining (%) | ~60% | ~75% | ~70.6% |
| Photolytic (24h UV) | Drug Remaining (%) | Not specified | Not specified | Not specified |
| Chemical (H₂O₂) | Drug Remaining (%) | Not specified | Not specified | Not specified |
Data compiled from a study on the prevention of oxidative degradation of a model drug.[4]
BHA with BHT, TBHQ, and PG
The following table presents typical IC50 values for the individual antioxidants from various studies, which serves as a baseline for understanding their individual potency. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | DPPH IC50 (mg/mL) |
| BHA | 0.0052 - 0.035 |
| BHT | 0.011 - 0.020 |
IC50 values are compiled from multiple sources and can vary based on experimental conditions.
The following diagram illustrates the proposed mechanisms of synergistic antioxidant action between BHA and its partners.
Caption: Mechanisms of BHA's synergistic antioxidant action.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.
1. Preparation of Reagents:
-
DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Antioxidant Stock Solutions: Prepare 1 mM stock solutions of BHA, BHT, TBHQ, PG, and AP in methanol.
-
Test Samples: From the stock solutions, prepare a series of dilutions for each individual antioxidant. For combination studies, prepare mixtures of BHA with each synergist at various molar ratios (e.g., 1:1, 1:2, 2:1).
2. Assay Procedure:
-
To 1 mL of each test sample (or methanol as a blank), add 3 mL of the 0.2 mM DPPH solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
4. Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
High-Performance Liquid Chromatography (HPLC) for Stability Studies
HPLC is used to quantify the amount of a drug or active compound remaining after exposure to oxidative stress, thereby assessing the protective effect of antioxidants.
1. Sample Preparation:
-
Prepare formulations of the target compound (e.g., a drug susceptible to oxidation) with no antioxidant (control), with BHA alone, with the synergist alone, and with the BHA-synergist combination at specified concentrations.
-
Subject the formulations to accelerated stability testing (e.g., exposure to heat, UV light, or a chemical oxidizing agent like hydrogen peroxide).
-
At predetermined time points, withdraw aliquots of each formulation.
-
Dilute the aliquots with a suitable solvent (e.g., methanol/acetonitrile) and filter through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions (Example for a model drug):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer. The exact composition will depend on the analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength of the analyte.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
3. Data Analysis:
-
Quantify the peak area of the target compound in the chromatograms.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate constant (k) and the half-life (t½) for each formulation to quantitatively compare the stabilizing effects of the different antioxidant systems.
Signaling Pathways
While the primary mechanisms of synergistic antioxidant action are chemical in nature (regeneration and protection), the cellular effects of these antioxidants can involve complex signaling pathways. For instance, BHA and its metabolite TBHQ have been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as ERK2 and JNK1, which are involved in cellular responses to stress. The activation of the Keap1/Nrf2 signaling pathway is another crucial mechanism for cellular antioxidant defense that can be modulated by natural and synthetic antioxidants. The synergistic activation of these pathways by antioxidant combinations is an area of ongoing research.
The following diagram depicts a simplified overview of a relevant cellular antioxidant signaling pathway.
Caption: The Keap1/Nrf2 antioxidant response pathway.
Conclusion
The evidence strongly supports the synergistic antioxidant effect of this compound when combined with other antioxidants such as BHT, TBHQ, PG, and AP. This synergy, arising from mechanisms of regeneration and protection, leads to a more potent and prolonged antioxidant defense. For researchers and professionals in drug development and formulation, leveraging these synergistic combinations can lead to more stable and effective products. The provided experimental protocols offer a foundation for further investigation and quantitative comparison of different antioxidant blends to optimize formulations against oxidative degradation. Future research should focus on elucidating the impact of these synergistic combinations on cellular signaling pathways to better understand their biological effects.
References
Safety Operating Guide
Proper Disposal of Butylated Hydroxyanisole (BHA): A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Butylated Hydroxyanisole (BHA), ensuring the protection of personnel and the environment.
This compound (BHA) is a synthetic antioxidant widely used as a preservative in cosmetics, food, and pharmaceuticals.[1][2] However, its classification as a possible human carcinogen and potential endocrine disruptor, coupled with its toxicity to aquatic organisms, necessitates stringent disposal procedures.[3][4][5] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship.
This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of BHA waste, from initial handling in the laboratory to preparation for final disposal by licensed professionals.
Key Hazard and Disposal Information
To facilitate a clear understanding of the risks and necessary precautions, the following table summarizes the key hazard and disposal information for BHA.
| Parameter | Description | References |
| Primary Hazards | Possible human carcinogen, suspected endocrine disruptor, skin irritant, toxic to aquatic organisms with potential for bioaccumulation. | |
| Physical Form | White or slightly yellow, waxy solid with a faint characteristic odor. | |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases. Waste must be segregated from these materials. | |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal facility. | |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. |
Procedural Guidance for BHA Waste Disposal
The following steps outline the standard operating procedure for the safe handling and disposal of BHA waste generated in a laboratory setting. This process is designed to ensure safety and compliance from the point of generation to the point of collection.
Step 1: Identification and Segregation of BHA Waste
-
Identify Waste: All materials contaminated with BHA, including unused product, solutions, grossly contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate at Source: Immediately segregate BHA waste from other waste streams at the point of generation.
-
Check for Incompatibilities: Ensure that BHA waste is not mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent dangerous chemical reactions.
Step 2: Containment and Labeling
-
Select Appropriate Container: Use a dedicated, leak-proof container that is compatible with BHA. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition with a secure, tight-fitting lid.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "BHA solid waste," "BHA in methanol solution"). Also, include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
Date the Container: Mark the date when the first piece of waste is added to the container. This is crucial for tracking accumulation times as per regulatory requirements.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate potential leaks or spills.
-
Secure Storage: Keep the SAA clean and organized. Ensure that the BHA waste container is stored away from drains and areas of high traffic.
Step 4: Arranging for Disposal
-
Monitor Fill Level: Do not overfill the waste container. Leave adequate headspace (at least 10%) to prevent spills and allow for expansion.
-
Request Pickup: Once the container is full, or if it has been in storage for the maximum allowed time (which can vary by jurisdiction, but is often one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the waste contractor. Ensure that the information is accurate and complete.
BHA Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of BHA waste in a laboratory setting.
Caption: Workflow for the safe disposal of BHA waste in a laboratory setting.
By implementing these procedures, laboratories can ensure the safe and compliant management of this compound waste, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Dirty Dozen: BHA and BHT - David Suzuki Foundation [davidsuzuki.org]
- 5. safecosmetics.org [safecosmetics.org]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Butylated Hydroxyanisole
Essential safety protocols and disposal guidelines for researchers and laboratory professionals handling Butylated Hydroxyanisole (BHA).
This compound (BHA) is a synthetic antioxidant commonly used as a preservative in food, animal feed, cosmetics, and pharmaceuticals.[1] While effective in its application, it is crucial for laboratory personnel to adhere to strict safety protocols due to its potential health hazards. BHA is harmful if swallowed, causes skin and eye irritation, and is suspected of causing cancer.[2][3][4] This guide provides comprehensive information on the selection and use of Personal Protective Equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Recommended Personal Protective Equipment
When handling BHA, a thorough risk assessment should be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS) and chemical handling guidelines.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] Safety glasses with side shields are a minimum requirement. | To prevent eye contact which can cause serious eye irritation. |
| Hand Protection | Wear suitable, chemical-resistant gloves tested according to EN 374 (Europe) or F739 (US). Impervious gloves are recommended. | To prevent skin contact, which can cause skin irritation and potential sensitization. |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure. Long-sleeved clothing is recommended. A lab coat or disposable Tyvek-type sleeves should be worn. | To avoid all possible skin contact with the chemical. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust formation is likely or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 particulate filter. A half-face respirator with a combination organic vapor/acid gas/HEPA filter may be necessary where the neat chemical is handled. | To prevent inhalation of BHA dust, which may cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure to BHA.
Precautions for Safe Handling:
-
Ventilation: Always use BHA in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.
-
Avoid Dust Generation: Minimize dust generation and accumulation. Use dry clean-up procedures like vacuuming or sweeping for spills, and avoid creating dust clouds.
-
Personal Hygiene: Wash hands thoroughly after handling BHA and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Labeling: Ensure all containers of BHA are clearly labeled.
Conditions for Safe Storage:
-
Container: Store in a tightly closed, original container in a cool, dry place.
-
Environment: Protect from sunlight and moisture.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Security: Store in a locked-up area, out of the reach of children.
Disposal Plan: Waste Management and Decontamination
Proper disposal of BHA and contaminated materials is essential to protect personnel and the environment.
Disposal of BHA Waste:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations. BHA waste should be treated as hazardous waste.
-
Place waste material into a suitable, labeled disposal container.
Spill Cleanup:
-
Evacuate and Secure: Evacuate personnel from the immediate area and remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: For small spills, dampen the solid material with 60-70% ethanol to prevent dusting and transfer it to a suitable container. For larger spills, use an absorbent material like sand or earth to contain the spill.
-
Clean Area: Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material. Follow with a soap and water wash of the contaminated surfaces.
-
Dispose of Cleanup Materials: Seal all contaminated items (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal as hazardous waste.
Decontamination of PPE:
-
Gloves: Remove gloves without touching the outer surface and dispose of them in a designated chemical waste container.
-
Clothing: Take off all contaminated clothing immediately. Launder contaminated work clothes separately from other items.
-
Respirators: Clean and maintain respirators according to the manufacturer's instructions.
Emergency Procedures Workflow
The following diagram illustrates the logical workflow for responding to an exposure or spill incident involving BHA.
Caption: Workflow for BHA exposure and spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
